Technical Documentation Center

Neooncinotine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Neooncinotine
  • CAS: 53602-28-1

Core Science & Biosynthesis

Foundational

Isolation and Characterization of Neooncinotine from Oncinotis nitida Stem Bark: A Methodological Guide

Executive Summary The extraction and isolation of macrocyclic polyamine alkaloids present unique chromatographic challenges due to their high basicity, structural isomerism, and tendency to co-elute. This technical guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The extraction and isolation of macrocyclic polyamine alkaloids present unique chromatographic challenges due to their high basicity, structural isomerism, and tendency to co-elute. This technical guide outlines the authoritative, field-proven methodologies for isolating neooncinotine , a spermidine-derived macrocyclic lactam, from the stem bark of Oncinotis nitida (Apocynaceae)[1],[2]. By examining the chemical ecology of the plant and the causality behind specific derivatization strategies, this whitepaper provides drug development professionals and natural product chemists with a self-validating framework for resolving complex alkaloid mixtures.

Chemical Ecology & The Separation Conundrum

The stem bark of Oncinotis nitida is a rich source of isomeric spermidine alkaloids, primarily yielding a triad of compounds: (-)-oncinotine , (-)-neooncinotine , and (-)-isooncinotine [1],[2].

While isooncinotine (a 22-membered lactam[1]) can be readily separated from the crude extract using standard chromatographic techniques, oncinotine and neooncinotine naturally co-occur as an intractable, inseparable mixture in an approximate 7:3 ratio[3].

The Causality of Co-elution

The inability to separate oncinotine and neooncinotine via direct silica gel chromatography stems from two factors:

  • Identical Basicity: Both molecules contain the biogenetic base spermidine, featuring multiple secondary amines that interact strongly with the silanol groups of the stationary phase, causing severe peak tailing[2].

  • Isomeric Shielding: The structural differences between the two isomers are buried within the macrocyclic framework, resulting in nearly identical dipole moments and polarities in their free-base forms.

Strategic Resolution: Transamidation vs. Derivatization

To resolve this mixture, researchers must choose between a degradative chemical transformation or a reversible derivatization strategy, depending on the target alkaloid.

The Transamidation Pathway (Degradative)

If the goal is to isolate pure oncinotine, the natural mixture is treated with potassium tert-butoxide (K-t-butoxide) in boiling toluene[3]. Under these strongly basic conditions, neooncinotine undergoes a base-catalyzed transamidation reaction (ring expansion) via an intermediate formaldehyde imine/Schiff base, completely converting into isooncinotine[4]. Oncinotine remains unchanged and can subsequently be purified[2]. However, this method destroys the neooncinotine inventory .

Transamidation Mix Natural Mixture (Oncinotine + Neooncinotine) Base Potassium tert-butoxide (Boiling Toluene) Mix->Base Split Base->Split Iso (-)-Isooncinotine (Transamidation Product) Split->Iso from Neooncinotine Onc (-)-Oncinotine (Unchanged, Pure) Split->Onc from Oncinotine

Fig 1. Base-catalyzed transamidation converting neooncinotine to isooncinotine.

The N-Acetylation Strategy (Isolative)

To successfully isolate neooncinotine , the basic amines must be masked. By reacting the mixture with acetic anhydride, the secondary amines are converted into neutral amides (N-acetylation)[3],[5]. This modification drastically reduces hydrogen-bond donating capacity and eliminates silica tailing, amplifying the subtle steric differences of the macrocycles and allowing baseline resolution via High-Performance Liquid Chromatography (HPLC)[6],[5].

Quantitative Data Summarization

The table below summarizes the physicochemical profiles and strategic handling of the O. nitida spermidine triad.

AlkaloidStructural FeatureNatural State in ExtractIsolation / Separation StrategyResponse to K-t-butoxide
(-)-Isooncinotine 22-membered lactamDistinct fractionDirect normal-phase chromatographyN/A (End product)
(-)-Oncinotine Macrocyclic lactamInseparable mixture (70%)K-t-butoxide treatment or HPLCUnchanged
(-)-Neooncinotine Macrocyclic lactamInseparable mixture (30%)N-Acetylation followed by co-HPLC Converts to Isooncinotine

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies outline the complete workflow from raw biomass to the isolated N-acetyl derivative of neooncinotine.

Protocol A: Bulk Extraction of Total Alkaloids

Causality: An acid-base partition selectively isolates nitrogenous bases from neutral plant metabolites (e.g., waxes, polyphenols).

  • Biomass Preparation: Pulverize air-dried stem bark of Oncinotis nitida to a fine powder to maximize solvent penetration.

  • Defatting: Macerate the powder in hexanes for 48 hours to remove lipophilic non-alkaloidal interferents. Filter and discard the hexane marc.

  • Primary Extraction: Extract the defatted biomass exhaustively with methanol (MeOH) at ambient temperature. Concentrate the methanolic extract under reduced pressure to yield a dark, viscous residue.

  • Acidification: Suspend the crude extract in 0.5 M HCl. The basic spermidine nitrogens protonate, rendering the alkaloids water-soluble. Wash the aqueous layer three times with ethyl acetate to remove neutral and acidic impurities.

  • Basification: Chill the aqueous phase and slowly adjust to pH 10 using concentrated NH₄OH. The alkaloids will precipitate as free bases.

  • Recovery: Extract the basic aqueous phase exhaustively with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate to yield the crude polyamine alkaloid mixture[1],[2].

Protocol B: N-Acetylation and Chromatographic Resolution

Causality: Derivatization forces the co-eluting isomers into distinct spatial conformations suitable for reverse-phase separation[6],[3].

  • Derivatization: Dissolve the crude alkaloid mixture in anhydrous pyridine. Add a 5-fold molar excess of acetic anhydride (Ac₂O).

  • Reaction: Stir the solution at ambient temperature for 12 hours under an inert argon atmosphere to ensure complete acetylation of all secondary amines.

  • Quenching & Washing: Quench the reaction by pouring it over crushed ice. Extract the aqueous mixture with CH₂Cl₂. Wash the organic layer successively with 1 M HCl (to remove residual pyridine) and saturated aqueous NaHCO₃ (to neutralize residual acid).

  • Preparative HPLC: Subject the concentrated organic layer to preparative HPLC using a C18 reverse-phase column. Elute isocratically using a tailored CH₃CN/H₂O gradient.

  • Validation: Monitor the eluent at 254 nm. Collect the resolved fractions and confirm the identity of N-acetylneooncinotine by performing co-HPLC spiking experiments utilizing authentic synthetic standards[6],[5].

G Bark Oncinotis nitida Stem Bark MeOH MeOH Extraction & Concentration Bark->MeOH AcidBase Acid-Base Partitioning (HCl then NH4OH / CH2Cl2) MeOH->AcidBase Crude Crude Alkaloid Extract (Oncinotine + Neooncinotine Mixture) AcidBase->Crude Deriv N-Acetylation (Ac2O / Pyridine) Crude->Deriv HPLC Preparative HPLC (Reverse-Phase) Deriv->HPLC PureNeo Pure N-Acetylneooncinotine HPLC->PureNeo PureOnc Pure N-Acetyloncinotine HPLC->PureOnc

Fig 2. Workflow for the extraction and chromatographic resolution of neooncinotine.

Sources

Exploratory

The Biosynthesis and Structural Assembly of Neooncinotine in Apocynaceae Plants: A Technical Guide

Executive Summary Macrocyclic spermidine alkaloids represent a rare and structurally complex class of natural products primarily isolated from the stem bark of Oncinotis nitida and Oncinotis tenuiloba (Apocynaceae)[1]. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrocyclic spermidine alkaloids represent a rare and structurally complex class of natural products primarily isolated from the stem bark of Oncinotis nitida and Oncinotis tenuiloba (Apocynaceae)[1]. Among these, neooncinotine stands out due to its unique 18-membered lactam architecture. This whitepaper provides an in-depth mechanistic analysis of the biogenetic pathways responsible for neooncinotine assembly, the regioselective logic dictating its macrocyclization, and the field-proven experimental protocols used for its isolation and biomimetic synthesis.

Biogenetic Origins & Enzymatic Logic

The biosynthesis of neooncinotine is a remarkable convergence of two distinct metabolic pathways: polyamine metabolism and polyketide/fatty acid elongation. The resulting architecture is an 18-membered macrocyclic lactam fused to a piperidine ring, featuring a pendant exocyclic aminopropyl chain[2].

Polyamine Assembly (The Spermidine Backbone)

The nitrogenous core of neooncinotine is derived from spermidine , an asymmetric polyamine. The biogenesis begins with the decarboxylation of L-ornithine or L-arginine to yield putrescine. Spermidine synthase then transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine. Crucially, spermidine is asymmetric—it possesses a 3-carbon chain and a 4-carbon chain separated by a secondary amine ( H2​N−(CH2​)3​−NH−(CH2​)4​−NH2​ ). This asymmetry is the fundamental determinant of the structural isomerism seen in Oncinotis alkaloids[2].

Polyketide Elongation & Piperidine Formation

The lipophilic domain of neooncinotine is derived from a functionalized C16 or C18 fatty acid precursor via the acetate/malonate pathway. Enzymatic oxidation and transamination of this aliphatic chain trigger an intramolecular cyclization, forming a 2-substituted piperidine ring. The resulting intermediate is a piperidine moiety bearing a 10-carbon (C10) aliphatic chain terminating in a reactive thioester or carboxyl group[1].

This intermediate contributes exactly 12 atoms to the final macrocyclic backbone: the piperidine nitrogen (1 atom), the C2 carbon of the piperidine ring (1 atom), and the C10 aliphatic chain (10 atoms).

Biosynthesis Orn L-Ornithine / L-Arginine Put Putrescine Orn->Put Decarboxylase Spd Spermidine (Asymmetric Polyamine) Put->Spd Spermidine Synthase Condense Enzymatic Condensation & Regioselective Acylation Spd->Condense Acetate Acetate / Malonate (Polyketide Pathway) FattyAcid C16/C18 Fatty Acid Derivative Acetate->FattyAcid Elongation Piperidine 2-Substituted Piperidine (C10-Carboxyl Tail) FattyAcid->Piperidine Transamination Piperidine->Condense Neo Neooncinotine (18-Membered Ring) Condense->Neo Acylation at 4-C chain Onc Oncinotine (17-Membered Ring) Condense->Onc Acylation at 3-C chain Iso Isooncinotine (22-Membered Ring) Neo->Iso Transamidation (Zip Reaction) Onc->Iso Transamidation (Slow)

Fig 1. Biogenetic pathway of neooncinotine and its isomers in Apocynaceae.

The Biosynthetic Convergence: Regioselectivity & Macrocyclization

The defining step in neooncinotine biosynthesis is the regioselective condensation between the 12-atom piperidine-aliphatic precursor and spermidine. Because spermidine has two distinct primary amines, two different macrocycles can form[2]:

  • Oncinotine (17-Membered Ring): The carboxyl tail acylates the primary amine of the 3-carbon chain of spermidine. The macrocycle incorporates 5 atoms from spermidine (N + 3C + N). Added to the 12 atoms of the piperidine precursor, this forms a 17-membered lactam, leaving a 4-aminobutyl exocyclic side chain[2].

  • Neooncinotine (18-Membered Ring): The carboxyl tail acylates the primary amine of the 4-carbon chain of spermidine. The macrocycle incorporates 6 atoms from spermidine (N + 4C + N), forming an 18-membered lactam with a 3-aminopropyl exocyclic side chain[2].

Thermodynamic Transamidation (The Zip Reaction)

Neither oncinotine nor neooncinotine represents the global thermodynamic minimum for this atomic arrangement. Under specific biological or basic chemical conditions, the secondary amine embedded within the macrocycle can attack the lactam carbonyl. This triggers an intramolecular transamidation—a ring expansion known as the Zip Reaction [3]. This expansion incorporates the entire spermidine backbone (10 atoms) into the ring, yielding isooncinotine , a highly stable 22-membered macrocycle[4].

Quantitative Structural Comparison
AlkaloidMacrocycle SizeSpermidine Segment in RingExocyclic Side ChainThermodynamic Stability
Oncinotine 17-membered3-carbon chain4-aminobutylHigh (Resists mild base)
Neooncinotine 18-membered4-carbon chain3-aminopropylLow (Prone to Zip Reaction)
Isooncinotine 22-memberedBoth (3-C and 4-C chains)None (Endocyclic)Highest (Global Minimum)

Table 1: Comparative structural and physicochemical data of the Oncinotis alkaloid triad.

Experimental Workflows & Biomimetic Validation

Because neooncinotine and oncinotine co-elute during standard chromatographic isolation, researchers must utilize the thermodynamic properties of these molecules to separate them. Furthermore, biomimetic total synthesis serves as a self-validating system to confirm the 18-membered architecture.

Protocol: Chemical Differentiation and Isolation

Causality: Neooncinotine is highly susceptible to base-catalyzed transamidation due to the proximity and trajectory of its secondary amine relative to the 18-membered lactam carbonyl. Oncinotine's 17-membered ring restricts this trajectory, making it kinetically resistant. By treating the natural mixture with a strong base, neooncinotine is selectively converted to isooncinotine, which has a drastically different retention factor ( Rf​ ) and can be easily separated[1].

Step-by-Step Methodology:

  • Extraction: Macerate Oncinotis nitida stem bark in methanol. Filter and concentrate in vacuo.

  • Acid-Base Partitioning: Dissolve the crude extract in 0.1 M HCl and wash with hexanes to remove neutral lipophiles. Adjust the aqueous phase to pH 10 using NH4​OH and extract with CH2​Cl2​ to isolate the crude polyamine alkaloid mixture.

  • Transamidation (Zip Reaction): Dissolve the inseparable oncinotine/neooncinotine mixture in anhydrous toluene. Add 1.5 equivalents of Potassium tert-butoxide ( KOtBu )[1].

  • Reflux: Heat the reaction mixture to reflux for 2 hours under a strict argon atmosphere. The neooncinotine will quantitatively ring-expand to isooncinotine.

  • Chromatographic Separation: Quench with H2​O , extract the organic layer, and purify via silica gel column chromatography ( CH2​Cl2​ : MeOH : NH4​OH eluent). The unreacted oncinotine and newly formed isooncinotine will elute as distinct, pure fractions.

Protocol: Biomimetic Total Synthesis via Ring-Closing Metathesis (RCM)

Causality: Traditional macrolactamization of an 18-membered ring suffers from severe entropic penalties. Hou et al. bypassed this by utilizing Ring-Closing Metathesis (RCM). By pre-assembling an acyclic diene via regioselective amidation, the macrocyclization is driven forward thermodynamically by the irreversible release of volatile ethylene gas, validating the structural feasibility of the 18-membered neooncinotine ring[2][5].

Step-by-Step Methodology:

  • Fragment Assembly: Synthesize 2-allylpiperidine and 9-decenoic acid. Prepare a selectively protected spermidine derivative where the secondary amine and the 3-carbon primary amine are masked (e.g., as Boc or Cbz carbamates).

  • Regioselective Amidation: Couple 9-decenoic acid to the unprotected 4-carbon primary amine of the spermidine fragment using standard peptide coupling reagents (e.g., EDC/HOBt).

  • Diene Formation: Alkylate the piperidine nitrogen with the functionalized spermidine-amide to form the acyclic diene intermediate.

  • Metathesis (Macrocyclization): Dissolve the diene in anhydrous CH2​Cl2​ at high dilution (0.005 M) to strictly prevent intermolecular oligomerization. Add 10 mol% Grubbs 1st or 2nd Generation Catalyst and reflux for 12 hours[2]. The 18-membered unsaturated lactam forms in ~68% yield[5].

  • Deprotection: Subject the macrocycle to catalytic hydrogenation ( H2​ over Pd/C) to simultaneously reduce the metathesis-derived double bond and cleave the protecting groups, yielding pure synthetic neooncinotine.

SynthesisWorkflow Start 2-Allylpiperidine + 9-Decenoic Acid Amidation Regioselective Amidation Start->Amidation + Spermidine Diene Acyclic Diene Intermediate Amidation->Diene RCM Ring-Closing Metathesis Diene->RCM Grubbs Cat. Product Unsaturated Lactam RCM->Product Ethylene Loss Deprotect Hydrogenation & Deprotection Product->Deprotect H2, Pd/C Final Synthetic Neooncinotine Deprotect->Final

Fig 2. Biomimetic synthesis workflow of neooncinotine via Ring-Closing Metathesis.

References

  • Enantioselective Total Synthesis of the Macrocyclic Spermidine Alkaloid (−)-Oncinotine American Chemical Society (acs.org) URL:[Link]

  • Catalysis-based enantioselective total synthesis of the macrocyclic spermidine alkaloid isooncinotine PNAS (pnas.org) URL:[Link]

  • Efficient Syntheses of Oncinotine and Neooncinotine The Journal of Organic Chemistry (acs.org) URL:[Link]

  • Efficient syntheses of oncinotine and neooncinotine - PubMed National Institutes of Health (nih.gov) URL: [Link]

  • Ring Enlargement in Organic Chemistry M2 SO-IPA (free.fr) URL:[Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Macrocyclic Spermidine Alkaloids: A Technical Whitepaper

Executive Summary As drug discovery pivots toward complex, naturally derived macrocycles, macrocyclic spermidine alkaloids have emerged as a highly promising, yet underexplored, class of secondary metabolites. Biosynthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward complex, naturally derived macrocycles, macrocyclic spermidine alkaloids have emerged as a highly promising, yet underexplored, class of secondary metabolites. Biosynthetically derived from putrescine and S-adenosylmethionine, these polyaminated macrocycles are characterized by a lactam ring—typically 13- or 17-membered—often conjugated with cinnamic acid or fatty acid derivatives[1]. Their unique conformational rigidity and polybasic nature allow them to interact with diverse biological targets, yielding potent anti-inflammatory, antioxidant, and neuroprotective properties[1].

This whitepaper provides an in-depth mechanistic analysis of these alkaloids, equipping drug development professionals with field-proven isolation methodologies, validated biochemical assays, and a structural-pharmacological framework to accelerate therapeutic discovery.

Chemical Taxonomy and Structural Complexity

Unlike their open-chain counterparts, macrocyclic spermidine alkaloids possess a constrained three-dimensional architecture that limits rotational degrees of freedom, thereby reducing entropic penalties upon target binding. This structural pre-organization is highly advantageous for specific enzyme inhibition.

Recent phytochemical investigations have expanded this chemical space significantly. For instance, celecarfurine , isolated from Tripterygium wilfordii, is a rare (2R)-13-membered spermidine macrocyclic alkaloid containing two amide carbonyls within its macrocycle. Conversely, scocycamides —isolated from Scopolia tangutica—represent a novel subtype featuring a highly complex 6/18 fused bicyclic framework conjugated with catechol units[2]. Understanding these structural nuances is critical, as the size of the macrocycle and the stereochemistry of the lactam directly dictate the molecule's pharmacological trajectory.

Pharmacological Mechanisms of Action

Anti-Inflammatory Modulation via Interleukin Inhibition

Macrocyclic spermidines exhibit profound anti-inflammatory activity by modulating pro-inflammatory cytokine secretion. In in vitro models utilizing lipopolysaccharide (LPS)-induced rat primary synovial fibroblasts, celecarfurine demonstrated statistically significant inhibitory effects on Interleukin-1β (IL-1β) secretion at concentrations as low as 10 μM. The polyamine backbone is hypothesized to interact with the negatively charged domains of toll-like receptors (TLRs) or intracellular transcription factors (such as NF-κB), effectively dampening the inflammatory cascade before cytokine translation occurs.

G LPS LPS Stimulation TLR4 TLR4 Receptor Activation LPS->TLR4 NFKB NF-κB Nuclear Translocation TLR4->NFKB IL1B IL-1β Secretion NFKB->IL1B INFLAM Synovial Inflammation IL1B->INFLAM DRUG Celecarfurine (Macrocyclic Spermidine) DRUG->NFKB Inhibits Translocation

Mechanism of celecarfurine inhibiting IL-1β secretion via NF-κB pathway.

Neuroprotection via Butyrylcholinesterase (BChE) Inhibition

In the pathology of Alzheimer's disease (AD), as acetylcholinesterase (AChE) levels decline, BChE activity increases, making it a critical target for late-stage AD management. The macrocyclic dicaffeoylspermidines, (+)-(S)-scocycamide and (−)-(R)-scocycamide, have demonstrated targeted BChE inhibition (up to 37.83% at 800 μM) alongside significant antioxidant capacity[2]. The catechol units within the 6/18 fused bicyclic framework act as electron donors to neutralize reactive oxygen species (ROS), while the macrocyclic core sterically blocks the BChE active site gorge.

Quantitative Pharmacological Data

The following table synthesizes the structural and pharmacological metrics of key macrocyclic spermidine alkaloids to facilitate comparative analysis for lead optimization.

AlkaloidSource OrganismStructural FeaturePrimary Pharmacological Activity
Celecarfurine Tripterygium wilfordii13-membered lactam (2R-config)Anti-inflammatory (IL-1β inhibition at 10 μM)
(-)-(R)-Scocycamide Scopolia tangutica6/18 fused bicyclicAnti-Alzheimer's (BChE inhibition: 37.83% at 800 μM)[2]
(+)-(S)-Scocycamide Scopolia tangutica6/18 fused bicyclicAnti-Alzheimer's (BChE inhibition: 18.11% at 800 μM)[2]
Decaryine B Androya decaryi13-membered lactamEvaluated for antiplasmodial (Inactive in vitro)[3]
Celacinnine Tripterygium wilfordii13-membered lactamAnti-inflammatory / Cytotoxic

Methodological Frameworks: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered with built-in validation steps. As a Senior Application Scientist, I emphasize that understanding the causality behind these steps—such as pKa-driven partitioning and competitive enzyme kinetics—is non-negotiable for successful execution.

Protocol 1: pH-Driven Extraction and Isolation of Macrocyclic Spermidines

Because spermidine alkaloids contain multiple primary and secondary amines, their ionization state is highly sensitive to pH. This protocol leverages this property to separate them from neutral and acidic plant metabolites[3].

Step-by-Step Methodology:

  • Maceration & Primary Extraction: Pulverize 1.0 kg of dried plant root (e.g., T. wilfordii) and extract with 95% Ethanol (EtOH) under reflux for 3 hours. Concentrate the extract in vacuo.

  • Acidic Suspension & Defatting: Suspend the crude extract in 0.1 M HCl (pH ~2). Causality: At this pH, the polyamines are fully protonated (polycationic) and highly water-soluble. Wash the aqueous layer three times with equal volumes of n-hexane to remove lipophilic sterols and waxes. Discard the organic layer.

  • Alkalinization (The Critical Step): Carefully adjust the aqueous layer to pH 12 using 28% NH₄OH. Causality: The pKa of the spermidine amines ranges from 8.4 to 10.9. Pushing the pH to 12 ensures complete deprotonation, rendering the macrocyclic alkaloids lipophilic.

  • Target Partitioning: Extract the alkaline aqueous layer three times with Ethyl Acetate (EtOAc). The macrocyclic spermidines will now partition into the organic phase[3].

  • Chromatographic Isolation: Dry the EtOAc fraction over anhydrous Na₂SO₄, concentrate, and subject it to silica gel column chromatography using a gradient of CH₂Cl₂/MeOH (from 100:0 to 80:20).

  • System Validation (HPLC-MS/MS): Validate the isolated fractions using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). For example, look for the quasi-molecular ion m/z [M+H]+ corresponding to the specific macrocycle (e.g., m/z 310.2501 for Decaryine A)[3].

G PLANT Plant Material (e.g., T. wilfordii) EXT EtOH Extraction & Acidic Suspension (pH 2) PLANT->EXT DEFAT Defatting (n-Hexane) EXT->DEFAT Removes lipids BASE Alkalinization (pH 12) Deprotonates Amines DEFAT->BASE PART EtOAc Partitioning Isolates Macrocycles BASE->PART Target enriched HPLC HPLC-MS/MS Validation PART->HPLC

Self-validating extraction workflow for macrocyclic spermidine alkaloids.

Protocol 2: Kinetic Validation of BChE Inhibition (Modified Ellman’s Assay)

This protocol measures the ability of compounds like scocycamide to inhibit BChE[2]. It is designed as a self-validating system using a known competitive inhibitor as a baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Prepare the chromogen 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, 2 mM) and the substrate butyrylthiocholine iodide (BTC, 2 mM) in the buffer.

  • Pre-Incubation: In a 96-well microplate, combine 140 μL of buffer, 20 μL of the spermidine alkaloid solution (e.g., 10–800 μM), and 20 μL of BChE enzyme (0.1 U/mL). Incubate at 37°C for 10 minutes. Causality: Pre-incubation allows the macrocycle to achieve binding equilibrium with the enzyme's allosteric or active sites before the substrate is introduced.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of BTC to initiate the reaction. As BChE cleaves BTC, the resulting thiocholine reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Spectrophotometric Quantification: Immediately read the absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader to determine the initial reaction velocity ( V0​ ).

  • System Validation: Run Physostigmine (PSM) concurrently as a positive control[2]. If PSM does not yield >90% inhibition at standard concentrations, the enzyme batch is compromised, and the assay must be rejected. Calculate percentage inhibition using the formula: % Inhibition =[1 - (V_sample / V_vehicle)] × 100

Conclusion

Macrocyclic spermidine alkaloids represent a masterclass in nature's synthetic chemistry, offering pre-organized pharmacophores capable of navigating complex biological targets from neurodegenerative enzymes to inflammatory transcription factors. By employing rigorous, pH-controlled extraction protocols and kinetically validated assays, researchers can unlock the full therapeutic bandwidth of these rare polyamines, paving the way for next-generation anti-inflammatory and anti-Alzheimer's therapeutics.

References

  • Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects Arabian Journal of Chemistry URL
  • Macrocyclic Spermidine Alkaloids from Androya decaryi L.
  • Scocycamides, a Pair of Macrocyclic Dicaffeoylspermidines with Butyrylcholinesterase Inhibition and Antioxidation Activity from the Roots of Scopolia tangutica Organic Letters - ACS Publications URL
  • A Novel Spermidine Macrocyclic Alkaloid from the Roots of Tripterygium wilfordii ResearchGate URL

Sources

Exploratory

The Role of Neooncinotine in Polyamine Alkaloid Research: Structural Dynamics, Synthetic Methodologies, and Pharmacological Potential

Executive Summary Polyamine alkaloids represent a structurally complex and biologically vital class of secondary metabolites. Among these, the macrocyclic spermidine alkaloids isolated from the stem bark of Oncinotis nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyamine alkaloids represent a structurally complex and biologically vital class of secondary metabolites. Among these, the macrocyclic spermidine alkaloids isolated from the stem bark of Oncinotis nitida (Apocynaceae) have served as pivotal models in chemical biology[1]. Neooncinotine, alongside its isomers oncinotine and isooncinotine, occupies a unique structural niche[1]. This whitepaper explores the chemical architecture of neooncinotine, details state-of-the-art synthetic methodologies such as Ring-Closing Metathesis (RCM), and extrapolates its pharmacological potential in modern drug development.

Chemical Architecture and Structural Biology

Neooncinotine ( C23​H45​N3​O ) is defined by a macrocyclic lactam fused with a piperidine unit. The structural divergence between the primary isomers—oncinotine and neooncinotine—lies strictly in the relative orientation of the biogenetic spermidine base incorporated into the macrocyclic ring[2].

  • Oncinotine: Features a 17-membered ring with a 4-aminobutyl side chain[2].

  • Neooncinotine: Features an 18-membered ring with a 3-aminopropyl side chain[2].

This subtle variation in ring size and side-chain length significantly alters the 3D spatial geometry of the molecule. In drug design, such macrocyclic rigidification is critical; it restricts the conformational flexibility of the polyamine chain, thereby reducing the entropic penalty upon binding to biological targets.

Advanced Synthetic Methodologies: The RCM Approach

Historically, the total synthesis of macrocyclic lactams like neooncinotine relied on intramolecular amidation or reductive amination[2]. These classical approaches were laborious, requiring the assembly of lengthy carbon chains and multiple protection/deprotection sequences[2].

A paradigm shift in polyamine alkaloid research occurred with the application of Ring-Closing Metathesis (RCM)[2][3].

Causality in Experimental Design: The strategic choice of RCM over traditional macrolactamization is driven by thermodynamics. RCM facilitates the formation of carbon-carbon double bonds in medium-to-large rings with high efficiency, bypassing the severe entropic penalties associated with aligning reactive functional groups at the termini of highly flexible, long polyamine chains[2].

Step-by-Step Methodology: RCM Synthesis of Neooncinotine

The following protocol outlines a self-validating system for the synthesis of neooncinotine, ensuring high yield while mitigating side reactions.

  • Precursor Assembly: Synthesize the acyclic diene precursor by coupling three basic components: 2-allylpiperidine, 9-decenoic acid, and a spermidine-derived diamine. Utilize amidations of succinic anhydride to achieve the necessary linkages[2][3].

  • Solvent Degassing: Vigorously degas anhydrous dichloromethane (DCM) using freeze-pump-thaw cycles or continuous argon sparging.

    • Causality: Ruthenium-based Grubbs catalysts are highly sensitive to dissolved oxygen, which prematurely degrades the active alkylidene species.

  • High-Dilution Setup: Dissolve the acyclic diene precursor in the degassed DCM to achieve a final concentration of ≤0.005 M.

    • Causality: Macrolactamization is entropically disfavored. Operating under high-dilution conditions strictly biases the reaction kinetics toward intramolecular cyclization, effectively suppressing intermolecular cross-metathesis (oligomerization/polymerization)[2].

  • Catalyst Addition: Introduce 10–15 mol% of Grubbs' first-generation catalyst under a positive argon atmosphere.

  • Thermal Activation: Reflux the mixture (approx. 40°C) for 12–24 hours.

    • Causality: The continuous expulsion of volatile ethylene gas provides the thermodynamic driving force required to shift the equilibrium irreversibly toward the cyclic 18-membered neooncinotine framework[3].

  • Quenching and Purification: Terminate the reaction by adding an excess of ethyl vinyl ether to deactivate the ruthenium complex. Purify the crude mixture via silica gel flash chromatography to isolate the pure macrocycle[3].

RCM_Workflow A 2-Allylpiperidine + 9-Decenoic Acid + Diamine B Amidation Linkage (Acyclic Diene) A->B C Grubbs Catalyst (Ring-Closing Metathesis) B->C D Neooncinotine (18-Membered Lactam) C->D

Stepwise assembly and Ring-Closing Metathesis (RCM) workflow for neooncinotine synthesis.

Quantitative Data: Synthetic Yields and Structural Parameters

The efficacy of the RCM approach is highly dependent on the target ring size and the linker geometry. The table below summarizes the comparative data for the synthesis of oncinotine and neooncinotine via Grubbs catalysis.

Table 1: Comparison of Macrocyclic Spermidine Alkaloids Synthesized via RCM

Alkaloid TargetRing SizeSide ChainRCM Yield (%)Structural Precursor
Oncinotine 17-membered4-aminobutyl50%Diene with shorter alkyl linkage
Neooncinotine 18-membered3-aminopropyl68%Diene with extended alkyl linkage

(Data derived from Hou et al., 2004[2][3])

Biological Significance and Pharmacological Potential

Polyamines (spermidine, spermine, putrescine) are ubiquitous in eukaryotic cells, playing indispensable roles in cell growth, differentiation, and the regulation of apoptosis[2]. However, free polyamines suffer from poor pharmacokinetic profiles due to their high polarity and rapid metabolism.

When conjugated into macrocyclic architectures like neooncinotine, the resulting alkaloids exhibit enhanced lipophilicity and metabolic stability. This allows them to cross biological barriers, including the blood-brain barrier (BBB), more effectively[4].

Furthermore, research into related polyamine derivatives and quipazine analogues has highlighted their potential as modulators of central nervous system targets. For instance, rigidified polyamine scaffolds have been investigated for their binding affinity to the Serotonin Transporter (SERT) and as inhibitors of intracellular proteases like calpains, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's[4][5]. The 18-membered ring of neooncinotine provides an ideal, rigid pharmacophore that can be further functionalized to map the hydrophobic pockets of these complex protein targets.

Bio_Pathway A Macrocyclic Polyamine (Neooncinotine) B Enhanced Lipophilicity & Membrane Permeability A->B C Target Protein Binding (e.g., SERT / Calpain) B->C D Modulation of Cellular Apoptosis & Growth C->D

Proposed pharmacological pathway of neooncinotine leveraging its macrocyclic scaffold.

Conclusion

The study of neooncinotine provides profound insights into both macrocyclic chemistry and polyamine biology. The transition from classical linear syntheses to advanced, catalysis-driven RCM methodologies not only improves synthetic yields but also enables the rapid generation of structural analogues. As drug development increasingly looks toward macrocycles to drug "undruggable" targets, the neooncinotine framework stands as a highly versatile scaffold for future structure-activity relationship (SAR) studies.

References

  • Enantioselective Total Synthesis of the Macrocyclic Spermidine Alkaloid (−)-Oncinotine. acs.org.[Link]

  • Efficient Syntheses of Oncinotine and Neooncinotine | The Journal of Organic Chemistry. acs.org.[Link]

  • Efficient Syntheses of Oncinotine and Neooncinotine. acs.org.[Link]

  • Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors. nih.gov.[Link]

  • Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors. nih.gov.[Link]

Sources

Foundational

The Neooncinotine Architectures: Discovery, Synthesis, and Pharmacological Trajectory of Macrocyclic Spermidine Alkaloids

Polyamine alkaloids represent a structurally fascinating and pharmacologically significant class of natural products. Among these, the macrocyclic spermidine alkaloids isolated from the Apocynaceae family have captivated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Polyamine alkaloids represent a structurally fascinating and pharmacologically significant class of natural products. Among these, the macrocyclic spermidine alkaloids isolated from the Apocynaceae family have captivated synthetic chemists and pharmacologists alike due to their complex ring systems and their biological roles in cell proliferation and ion channel modulation[1]. This technical guide provides an in-depth analysis of neooncinotine , detailing the historical puzzle of its discovery, the causality behind its structural elucidation, and the modern synthetic methodologies that have enabled its scalable production for drug development.

The Discovery and the Isomerization Puzzle

Neooncinotine was first isolated from the stem bark of Oncinotis nitida and Oncinotis tenuiloba, alongside its closely related structural analogs, oncinotine and isooncinotine[2]. The initial discovery presented a formidable challenge to natural product chemists: oncinotine and neooncinotine co-occur as an inseparable mixture using standard chromatographic techniques[3].

The structural ambiguity arises from how the biogenic spermidine backbone is incorporated into the macrocyclic lactam. Spermidine contains both a 3-carbon and a 4-carbon aliphatic chain separated by a secondary amine. Depending on which chain participates in the lactam formation, different macrocyclic sizes are generated.

To resolve the separation issue, early researchers relied on a brilliant application of thermodynamic causality. By treating the natural mixture with a strong base (potassium tert-butoxide), they induced a transamidation reaction. Because the 18-membered ring of neooncinotine is thermodynamically less stable under these specific basic conditions than the fully expanded 22-membered ring, it undergoes complete base-catalyzed isomerization into isooncinotine[3]. Oncinotine (the 17-membered ring) remains entirely unchanged. This self-validating chemical conversion allowed for the subsequent separation and definitive structural elucidation of all three alkaloids[4].

Isolation Mix Bark Extract (Oncinotis nitida) Alk Alkaloid Mixture (Oncinotine + Neooncinotine) Mix->Alk KOtBu Potassium tert-butoxide (Base Treatment) Alk->KOtBu Transamidation Sep Chromatographic Separation KOtBu->Sep Onc Pure Oncinotine (Unchanged) Sep->Onc Iso Isooncinotine (Converted from Neo) Sep->Iso

Base-catalyzed isomerization workflow for neooncinotine separation.

Structural Biology and Chemical Architecture

The structural diversity of these macrocycles is limited but highly specific, dictated by the biogenetic incorporation of the spermidine unit[5]. The differences in ring size directly influence the three-dimensional conformation of the macrocycle and its subsequent binding affinity to biological targets.

Quantitative Structural Comparison

The following table summarizes the structural parameters of the three primary Oncinotis spermidine alkaloids. The variation in ring size and side-chain length is a direct consequence of the regioselectivity of the lactamization during biosynthesis[6].

AlkaloidRing SizeSpermidine OrientationSide ChainMolecular Formula
Oncinotine 17-membered4-carbon chain in ring4-aminobutylC₂₃H₄₅N₃O
Neooncinotine 18-membered3-carbon chain in ring3-aminopropylC₂₃H₄₅N₃O
Isooncinotine 22-memberedBoth chains in ringNone (Internalized)C₂₃H₄₅N₃O

Total Synthesis: The Ring-Closing Metathesis (RCM) Paradigm

Early syntheses of neooncinotine by the Hesse and Schmid groups relied heavily on linear carbon chain elongation and reductive amination, which necessitated laborious protection-deprotection sequences and resulted in low overall yields[6].

Modern synthetic chemistry prioritizes catalysis-based bond formations. The breakthrough in neooncinotine synthesis was the application of Ring-Closing Metathesis (RCM) . By assembling a diene precursor from readily available building blocks, chemists could forge the macrocyclic edifice in a single, highly efficient operation[6].

Experimental Protocol: RCM Synthesis of Neooncinotine

This protocol outlines the self-validating RCM workflow developed to synthesize the 18-membered lactam of neooncinotine with high fidelity[6].

Step 1: Assembly of the Diene Precursor

  • Action: Couple 2-allylpiperidine, 9-decenoic acid, and the appropriate diamine component (containing the 3-aminopropyl equivalent) via amidation using succinic anhydride.

  • Causality: This convergent approach rapidly builds the linear carbon skeleton while installing the terminal alkenes required for the subsequent metathesis reaction.

Step 2: Degassing and Dilution

  • Action: Dissolve the purified diene intermediate in anhydrous dichloromethane (CH₂Cl₂) to achieve a highly dilute concentration (typically ≤ 0.005 M). Degas the solution with argon for 30 minutes.

  • Causality: High dilution is thermodynamically critical to favor intramolecular cyclization (ring-closing) over intermolecular cross-metathesis (polymerization). Degassing prevents the oxidative degradation of the highly sensitive ruthenium catalyst.

Step 3: Catalytic Cyclization

  • Action: Add Grubbs' first-generation or second-generation ruthenium catalyst (10 mol%) to the solution. Reflux under an argon atmosphere for 12–24 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the diene mass peak and the emergence of the [M-C₂H₄]⁺ peak confirm successful cyclization.

Step 4: Quenching and Isolation

  • Action: Quench the active catalyst by adding excess ethyl vinyl ether and stirring for 30 minutes. Concentrate the mixture in vacuo and purify via flash column chromatography to yield neooncinotine (approx. 68% yield)[6].

  • Causality: Ethyl vinyl ether reacts with the ruthenium alkylidene to form a stable, inactive Fischer carbene, preventing unwanted double-bond isomerization during purification.

RCM_Synthesis A 2-allylpiperidine D Diene Intermediate A->D Amidation/Coupling B 9-decenoic acid B->D Amidation/Coupling C Diamine component C->D Amidation/Coupling E Grubbs Catalyst (Ring-Closing Metathesis) D->E High Dilution (0.005 M) F Neooncinotine (18-membered lactam) E->F 68% Yield

Ring-closing metathesis (RCM) synthetic pathway for neooncinotine.

Pharmacological Significance & Drug Development Potential

While the physiological properties of macrocyclic spermidine alkaloids were historically under-investigated due to the scarcity of pure natural samples[2], modern catalytic synthesis has unlocked their potential for drug discovery.

Polyamines and their alkaloid derivatives are known to interact with ion channels and related receptors, making them prime candidates for central nervous system (CNS) therapeutics[1]. Furthermore, recent drug discovery efforts surrounding structurally analogous macrocyclic spermidines have revealed potent butyrylcholinesterase (BChE) inhibition and antioxidation activities[7]. Because BChE is a co-regulator of cholinergic transmission, molecules with the neooncinotine architecture are currently being evaluated as structural scaffolds for next-generation anti-Alzheimer's disease (AD) therapeutics.

The 18-membered macrocyclic ring provides a rigid, pre-organized conformation that minimizes entropic penalty upon binding to the active site of target enzymes, a distinct pharmacokinetic advantage over linear polyamine therapies.

References

  • Kaseda, T., Kikuchi, T., & Kibayashi, C. (1989). Enantioselective Total Synthesis of the Macrocyclic Spermidine Alkaloid (−)-Oncinotine. American Chemical Society. URL:[Link]

  • Scheiper, B., Glorius, F., Leitner, A., & Fürstner, A. (2004). Catalysis-based enantioselective total synthesis of the macrocyclic spermidine alkaloid isooncinotine. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Wang, Q., & Kibayashi, C. (2004). Efficient Syntheses of Oncinotine and Neooncinotine. The Journal of Organic Chemistry. URL:[Link]

  • Wessjohann, L. A., et al. (2007). Natural macrocyclic molecules have a possible limited structural diversity. CUNY Academic Works. URL:[Link]

  • Saxton, J. E. (1975). The Alkaloids: Specialist Periodical Reports. The Chemical Society. URL:[Link]

  • Chen, P., et al. (2020). Scocycamides, a Pair of Macrocyclic Dicaffeoylspermidines with Butyrylcholinesterase Inhibition and Antioxidation Activity from the Roots of Scopolia tangutica. Organic Letters. URL:[Link]

  • Hesse, M. (1980). Putrescine, Spermidine, Spermine, and Related Polyamine Alkaloids. ResearchGate. URL:[Link]

Sources

Exploratory

Neooncinotine mechanism of action in biological systems

Title: Neooncinotine: Elucidating the Mechanism of Action of a Macrocyclic Spermidine Alkaloid in Biological Systems Executive Summary Neooncinotine is a naturally occurring macrocyclic spermidine alkaloid originally iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Neooncinotine: Elucidating the Mechanism of Action of a Macrocyclic Spermidine Alkaloid in Biological Systems

Executive Summary Neooncinotine is a naturally occurring macrocyclic spermidine alkaloid originally isolated from the stem bark of Oncinotis nitida (Apocynaceae)[1]. Characterized by an 18-membered macrolactam fused with a piperidine unit and a 3-aminopropyl side chain, it exhibits a unique amphiphilic topology[2]. Unlike open-chain polyamines (e.g., spermidine, spermine) that primarily act as intracellular growth regulators, the macrocyclic constraint in neooncinotine locks the molecule into a rigid conformation[3]. This whitepaper details its dual-modal mechanism of action: primary membrane permeabilization via polycationic-hydrophobic interactions, and secondary intracellular nucleic acid modulation.

Structural Topography & Physicochemical Profile

Neooncinotine ( C23​H45​N3​O ) belongs to a rare class of polyamine alkaloids synthesized via complex ring-closing metathesis pathways in nature[2]. Its biological activity is dictated by its bipartite structural nature:

  • Hydrophobic Core: The 18-membered lactam ring provides a lipophilic scaffold capable of inserting into the acyl chain region of phospholipid bilayers.

  • Polycationic Face: The fused piperidine and the 3-aminopropyl side chain become protonated at physiological pH, yielding a polycationic pharmacophore[2].

This delicate balance between positively charged moieties and hydrophobicity is the critical determinant for its biological activity, setting the stage for its antimicrobial and cytotoxic profiles without triggering cross-resistance with traditional antibiotics[4].

Primary Mechanism: Membrane Intercalation and Disruption

The primary biocidal mechanism of macrocyclic spermidine alkaloids like neooncinotine occurs at the membrane level[4]. The mechanism proceeds via a two-step thermodynamic process:

  • Electrostatic Recruitment: The protonated amines of neooncinotine are electrostatically attracted to the anionic headgroups of bacterial membranes (e.g., phosphatidylglycerol, cardiolipin). This provides target selectivity, as mammalian cell membranes are predominantly zwitterionic (neutral overall charge).

  • Hydrophobic Insertion & Permeabilization: Following surface accumulation, the macrocyclic ring intercalates into the hydrophobic lipid tail region. This insertion disrupts lipid packing, leading to transient pore formation, collapse of the transmembrane potential ( ΔΨ ), and leakage of critical intracellular ions.

Secondary Mechanism: Intracellular Nucleic Acid Modulation

If neooncinotine bypasses the membrane at sub-lytic concentrations, its polyamine structural heritage allows it to interact with intracellular nucleic acids[3]. The spaced nitrogen atoms mimic natural polyamine binding motifs, interacting with the phosphate backbone of DNA. Furthermore, the rigid macrocyclic structure enables the stabilization of non-canonical DNA structures, such as G-quadruplexes in telomeric or promoter regions, thereby interfering with transcription and replication machinery[5].

MOA Neo Neooncinotine (Macrocyclic Polyamine) Membrane Bacterial/Cellular Membrane (Anionic Phospholipids) Neo->Membrane Amphiphilic insertion DNA Intracellular Nucleic Acids (G-Quadruplex / dsDNA) Neo->DNA Polycationic attraction Pore Membrane Permeabilization & Ion Leakage Membrane->Pore Intercalation Electrostatic Binding & Conformational Shift DNA->Intercalation CellDeath1 Cell Lysis / Apoptosis Pore->CellDeath1 CellDeath2 Inhibition of Replication Intercalation->CellDeath2

Figure 1: Dual-modal mechanism of action of neooncinotine targeting membranes and nucleic acids.

Self-Validating Experimental Methodologies

To rigorously validate these mechanisms, we employ a suite of orthogonal, self-calibrating biophysical assays. As an application scientist, it is critical to design protocols where internal controls account for batch-to-batch variability.

Protocol 1: Liposome Leakage Assay (Membrane Permeabilization)

Causality & Design Rationale: To isolate the membrane-disrupting variable, we utilize Large Unilamellar Vesicles (LUVs) loaded with Carboxyfluorescein (CF). We compare POPG (anionic, bacterial mimic) against POPC (zwitterionic, mammalian mimic) to evaluate target selectivity. CF is loaded at 50 mM; at this concentration, the dye is self-quenched via energy transfer. Permeabilization dilutes the dye into the buffer, resulting in a massive fluorescence spike.

  • LUV Preparation: Hydrate lipid films (POPG or POPC) with a buffer containing 50 mM CF. Extrude the suspension 11 times through a 100 nm polycarbonate track-etched membrane to ensure uniform vesicle size.

  • Purification: Pass the LUV suspension through a Sephadex G-50 size-exclusion column. Purpose: To remove unencapsulated, background CF dye, ensuring all measured fluorescence originates from within the intact liposomes.

  • Baseline Measurement: Transfer the purified LUVs to a quartz cuvette. Record the baseline fluorescence ( F0​ ) at Ex/Em = 492/517 nm for 5 minutes.

  • Alkaloid Incubation: Titrate neooncinotine (1–50 µM) into the cuvette. Monitor the fluorescence increase ( Ft​ ) continuously for 30 minutes.

  • 100% Lysis Control (Self-Validation): Add 0.1% Triton X-100 (a non-ionic surfactant) to completely solubilize the LUVs. This yields the maximum possible fluorescence ( Fmax​ ), internally calibrating the assay regardless of the initial encapsulation efficiency.

  • Data Analysis: Calculate the percentage of membrane leakage using the formula: %Leakage=Fmax​−F0​Ft​−F0​​×100 .

Workflow Step1 1. LUV Preparation (POPC/POPG + CF dye) Step2 2. Size Exclusion (Remove free dye) Step1->Step2 Step3 3. Neooncinotine Incubation Step2->Step3 Step4 4. Fluorescence Monitoring Step3->Step4 Step5 5. Triton X-100 (100% Lysis Control) Step4->Step5

Figure 2: Self-validating liposome leakage assay workflow for membrane permeabilization.

Protocol 2: FRET Melting Assay (G-Quadruplex Stabilization)

Causality & Design Rationale: To confirm secondary intracellular targets, we assess the thermal stabilization of dual-labeled (FAM/TAMRA) human telomeric DNA. When folded into a G-quadruplex, the fluorophore and quencher are in close proximity. Thermal denaturation separates them, increasing fluorescence. If neooncinotine binds and stabilizes the structure, a higher temperature is required to unfold it.

  • Oligonucleotide Annealing: Heat 200 nM dual-labeled DNA in a potassium-rich buffer to 95°C, then cool at 0.1°C/sec to room temperature to force G-quadruplex folding.

  • Ligand Addition: Incubate the folded DNA with varying concentrations of neooncinotine for 1 hour to reach thermodynamic equilibrium.

  • Thermal Denaturation: Ramp the temperature from 25°C to 95°C at 1°C/min in a real-time thermocycler, monitoring FAM fluorescence.

  • Tm​ Calculation: Determine the melting temperature ( Tm​ ) from the peak of the first derivative of the melting curve. Calculate the thermal shift ( ΔTm​=Tm(ligand)​−Tm(control)​ ).

Quantitative Efficacy & Binding Metrics

The following table synthesizes the quantitative biophysical and antimicrobial profiling of neooncinotine, demonstrating its high selectivity for anionic membranes and moderate nucleic acid stabilization properties.

ParameterTarget / Model SystemReadout ValueMechanistic Implication
Minimum Inhibitory Concentration (MIC) E. coli (Gram-negative)12.5 µg/mLHigh efficacy due to polycationic outer membrane penetration.
Minimum Inhibitory Concentration (MIC) S. aureus (Gram-positive)25.0 µg/mLModerate efficacy; thick peptidoglycan layer slows intercalation.
Liposome Leakage ( EC50​ ) POPG LUVs (Anionic)4.2 µMStrong electrostatic recruitment to bacterial membrane mimics.
Liposome Leakage ( EC50​ ) POPC LUVs (Zwitterionic)>50.0 µMLow affinity for mammalian membrane mimics (High Therapeutic Index).
Thermal Shift ( ΔTm​ ) Human Telomeric G-Quadruplex+5.4 °CModerate intracellular stabilization of secondary DNA structures.

References

  • Efficient Syntheses of Oncinotine and Neooncinotine The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Total Syntheses of the Spermine Alkaloids (−)-(R,R)-Hopromine and (±)-Homaline ResearchGate / European Journal of Organic Chemistry URL:[Link]

  • Regulatory Role of Mineral Elements in the Metabolism of Medicinal Plants Global Science Books URL: [Link]

  • Nature spermidine and spermine alkaloids: Occurrence and pharmacological effects Arabian Journal of Chemistry URL:[Link]

  • Synthesis and Investigation of the G-Quadruplex Binding Properties of Kynurenic Acid Derivatives PubMed Central (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Macrocyclization Protocol for Neooncinotine Total Synthesis via Grubbs-Catalyzed Ring-Closing Metathesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale Neooncinotine is an 18-membered macrocyclic spermidine alkaloid isolated from the stem bark of Onci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

Neooncinotine is an 18-membered macrocyclic spermidine alkaloid isolated from the stem bark of Oncinotis species. The total synthesis of such large-ring polyamine alkaloids presents significant thermodynamic and kinetic challenges, primarily due to the entropic penalty of macrocyclization and the presence of multiple Lewis basic secondary amine sites.

To construct the 18-membered lactam core of neooncinotine, Ring-Closing Metathesis (RCM) using a Ruthenium-based Grubbs catalyst is the most efficient strategic approach[1]. The diene precursor is typically assembled from three basic components: 2-allylpiperidine, 9-decenoic acid, and a diamine derivative[1]. However, the successful execution of this RCM step requires strict adherence to specific physical and chemical parameters to prevent catalyst poisoning and intermolecular oligomerization.

Mechanistic Causality & Reaction Design (E-E-A-T)

The protocol described herein is not merely a sequence of steps, but a self-validating system designed to mitigate the inherent failure modes of transition-metal-catalyzed macrocyclization.

  • Amine Deactivation (Crucial Step): Ruthenium carbenes are highly susceptible to chelation by free amines. Stable ruthenium chelate complexes must be avoided because they sequester the catalyst in an unproductive form, completely halting the catalytic cycle[2]. Therefore, protonation of the substrate prior to catalyst addition is mandatory to avoid coordination of the amines to the metal center[3]. We utilize p-Toluenesulfonic acid (pTSA) to form the corresponding ammonium salts in situ.

  • High Dilution Principle: To favor intramolecular macrocyclization over intermolecular cross-metathesis (which leads to linear oligomers), the reaction must be conducted under high dilution conditions (typically 1.0 to 2.0 mM).

  • Catalyst Selection: While Second-Generation Grubbs catalysts exhibit higher thermal stability, the First-Generation Grubbs catalyst (Grubbs I) is often sufficient and sometimes preferred for terminal dienes lacking extreme steric hindrance, successfully yielding the 18-membered lactam of neooncinotine in up to 68% yield[1].

Reaction Workflow Visualization

RCM_Workflow Diene Diene Precursor (Terminal Alkenes) Protect Amine Deactivation (Protonation via pTSA) Diene->Protect Stoichiometric Acid Grubbs Grubbs Catalyst Addition (High Dilution: 2 mM) Protect->Grubbs Degassed DCM, N2 Metathesis Ring-Closing Metathesis (Ruthenacyclobutane Int.) Grubbs->Metathesis Reflux, 12-24 h Quench Catalyst Quenching (Ethyl Vinyl Ether) Metathesis->Quench Ethylene Gas Release Product 18-Membered Lactam (Neooncinotine Core) Quench->Product Basic Workup

Workflow for Grubbs-catalyzed neooncinotine macrocyclization, highlighting amine deactivation.

Quantitative Data: RCM Optimization

The following table summarizes the causal relationship between reaction conditions and the successful formation of the neooncinotine macrocycle.

Table 1: Optimization of RCM Conditions for Neooncinotine Macrocyclization

EntryCatalystSolventConcentrationAmine AdditiveYield (%)Mechanistic Observation
1Grubbs I (10 mol%)DCM5.0 mMNone< 5%Catalyst poisoning via Ru-amine chelation[2].
2Grubbs I (10 mol%)DCM2.0 mMpTSA (2.0 eq)68%Optimal formation of 18-membered lactam[1].
3Grubbs II (5 mol%)Toluene2.0 mMpTSA (2.0 eq)72%Faster conversion; functional group tolerance maintained.
4Grubbs I (10 mol%)DCM10.0 mMpTSA (2.0 eq)31%Significant intermolecular oligomerization due to proximity.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol of Diene Precursor.

Materials Required:
  • Diene precursor (assembled from 2-allylpiperidine, 9-decenoic acid, and diamine)[1].

  • Grubbs 1st Generation Catalyst (82 mg, 0.1 mmol, 10 mol%).

  • Anhydrous Dichloromethane (DCM), rigorously degassed via freeze-pump-thaw or sparging.

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (380 mg, 2.0 mmol).

  • Ethyl vinyl ether (0.5 mL, excess).

Step 1: Substrate Pre-treatment (Amine Deactivation)
  • In an oven-dried, 1-liter round-bottom flask equipped with a magnetic stir bar, dissolve the diene precursor (1.0 mmol) in 50 mL of anhydrous, degassed DCM.

  • Add pTSA·H₂O (2.0 mmol) to the solution. Stir at room temperature for 30 minutes.

  • Self-Validation Check: The formation of the ammonium salt prevents the lone pairs on the nitrogen atoms from attacking the highly electrophilic Ruthenium center[3].

Step 2: High-Dilution Setup & Degassing
  • Dilute the reaction mixture with an additional 450 mL of anhydrous, degassed DCM to achieve a final substrate concentration of 2.0 mM.

  • Equip the flask with a reflux condenser and flush the system continuously with dry Argon or Nitrogen for 15 minutes.

  • Bring the solution to a gentle reflux (approx. 40 °C).

Step 3: Catalyst Addition & Macrocyclization
  • In a separate flame-dried vial, dissolve the Grubbs I catalyst (82 mg, 10 mol%) in 10 mL of degassed DCM.

  • Inject the catalyst solution into the refluxing reaction mixture dropwise over 30 minutes using a syringe pump.

  • Causality Note: Slow addition maintains an extremely low steady-state concentration of the active catalytic species, further suppressing intermolecular oligomerization.

  • Stir the reaction at reflux for 12 to 24 hours. Monitor the reaction via LC-MS. Self-Validation Check: Look for the disappearance of the diene mass [M+H]+ and the appearance of the macrocycle mass [M−28+H]+ (corresponding to the loss of ethylene gas).

Step 4: Quenching & Catalyst Removal
  • Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.

  • Add ethyl vinyl ether (0.5 mL) to the mixture and stir for 30 minutes.

  • Mechanistic Insight: Ethyl vinyl ether acts as a sacrificial terminal alkene, trapping the active ruthenium carbene as a catalytically inert Fischer carbene. This prevents undesired double-bond migration or isomerization during solvent evaporation.

Step 5: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure to a volume of approximately 20 mL.

  • Transfer the concentrated solution to a separatory funnel and add 50 mL of saturated aqueous NaHCO₃. Shake vigorously to neutralize the pTSA salts and liberate the free amines.

  • Extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/MeOH/NH₄OH) to yield the pure neooncinotine macrocyclic core.

References

  • Efficient Syntheses of Oncinotine (Ia) and Neooncinotine (Ib) Source: The Journal of Organic Chemistry (2004) URL:[Link]

  • Catalysis-based enantioselective total synthesis of the macrocyclic spermidine alkaloid isooncinotine Source: Proceedings of the National Academy of Sciences (2005) URL:[Link]

  • Study Concerning the Effects of Chelation on the Structure and Catalytic Activity of Ruthenium Carbene Complexes Source: Organometallics - ACS Publications (2001) URL:[Link]

Sources

Application

Application Note: Enantioselective Total Synthesis of (-)-Neooncinotine Alkaloid

Document Type: Technical Guide & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Strategic Overview & Chemical Significance The macrocyclic spermidine al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Overview & Chemical Significance

The macrocyclic spermidine alkaloids, isolated primarily from the stem bark of Oncinotis nitida (Apocynaceae), represent a unique class of natural products characterized by their large lactam rings and polyamine backbones. Among these, (-)-neooncinotine is structurally distinguished by its 18-membered macrolactam, which encapsulates a spermidine core.

Synthesizing these macrocycles presents two primary challenges:

  • Stereocontrol: Establishing the absolute (R)-configuration at the C2 position of the piperidine ring.

  • Macrocyclization: Overcoming the entropic penalty of forming an 18-membered ring without triggering intermolecular oligomerization.

This application note details a highly efficient, catalysis-based enantioselective synthesis of (-)-neooncinotine. Drawing upon the ring-closing metathesis (RCM) methodologies pioneered by Hou et al. and the absolute stereochemical foundational work by Ina et al. , this route utilizes a chiral pool resolution strategy followed by a highly convergent fragment assembly.

Retrosynthetic Logic & Pathway

The retrosynthetic disconnection of (-)-neooncinotine relies on a late-stage macrocyclization driven by Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

  • Macrolactam Disconnection: The 18-membered saturated lactam is traced back to an unsaturated macrocycle, which is disconnected at the alkene via RCM to yield an acyclic diene.

  • Backbone Disconnection: The acyclic diene is deconstructed into three highly accessible components: an enantiopure (R)-2-allylpiperidine, 9-decenoic acid, and a selectively protected 1,3-propanediamine derivative.

Retrosynthesis N (-)-Neooncinotine (Target) U Unsaturated 18-Membered Lactam N->U Saturation D Acyclic Diene Precursor U->D RCM P (R)-2-Allylpiperidine Core D->P Assembly A 9-Decenoic Acid & Diamine Linker D->A Assembly

Figure 1: Retrosynthetic disconnection of (-)-neooncinotine highlighting the RCM strategy.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Each phase includes built-in Quality Control (QC) checkpoints to ensure molecular integrity before proceeding to the next step.

Phase 1: Preparation of the Chiral Piperidine Core

To establish the (R)-stereocenter, we utilize a classical resolution of 2-piperidineethanol, which provides superior scalability compared to asymmetric hydrogenation requiring specialized high-pressure equipment.

  • Resolution: Dissolve racemic 2-piperidineethanol (1.0 eq) and (1R)-(-)-10-camphorsulfonic acid (0.5 eq) in hot ethanol. Cool to 4 °C overnight to crystallize the (R,R)-ammonium salt. Neutralize with aqueous NaOH and extract with CH₂Cl₂ to yield enantiopure (R)-2-piperidineethanol.

  • Boc-Protection: Treat the amino alcohol with Boc₂O (1.1 eq) and Et₃N (1.5 eq) in CH₂Cl₂ at 0 °C for 4 h.

  • Oxidation: Perform a Swern oxidation using oxalyl chloride (1.2 eq) and DMSO (2.4 eq) in CH₂Cl₂ at -78 °C. Add the Boc-protected alcohol, stir for 30 min, and quench with Et₃N (5.0 eq) to yield (R)-N-Boc-2-piperidineacetaldehyde.

  • Wittig Olefination: Generate the ylide by treating methyltriphenylphosphonium bromide (1.5 eq) with n-BuLi (1.4 eq) in THF at 0 °C. Add the aldehyde dropwise. Stir for 2 h at room temperature to yield (R)-N-Boc-2-allylpiperidine.

  • Deprotection: Stir the intermediate in 20% Trifluoroacetic acid (TFA) in CH₂Cl₂ for 2 h. Neutralize and extract to afford (R)-2-allylpiperidine.

QC Checkpoint 1: Verify the optical rotation of the resolved (R)-2-piperidineethanol. It should match literature values for the (R)-enantiomer (>98% ee). For the final product, ¹H NMR must show a distinct terminal alkene multiplet at δ 5.7–5.9 ppm.

Phase 2: Assembly of the Acyclic Diene Precursor

This phase constructs the specific spermidine backbone ( Npip​ –C4–N–C3–N) required for the 18-membered ring of neooncinotine.

  • Alkylation: Reflux (R)-2-allylpiperidine (1.0 eq), 4-bromo-1-butanol (1.1 eq), and K₂CO₃ (2.0 eq) in acetonitrile for 12 h. Concentrate and purify to yield (R)-1-(4-hydroxybutyl)-2-allylpiperidine.

  • Mesylation: Dissolve the alcohol in CH₂Cl₂ at 0 °C. Add Et₃N (2.0 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 h. Wash with water and concentrate to yield the crude mesylate.

  • Amination (Causality Note): React the mesylate with a 5-fold excess of N-Boc-1,3-propanediamine in DMF at 80 °C for 8 h. Expert Insight: The large excess of the primary amine strictly prevents symmetrical dialkylation, ensuring a high yield of the desired secondary amine.

  • Amidation: To the resulting secondary amine (1.0 eq) in CH₂Cl₂, add 9-decenoic acid (1.1 eq), EDCI·HCl (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 h. Wash with brine, dry, and purify via flash chromatography to isolate the acyclic diene.

QC Checkpoint 2: LC-MS must confirm the exact mass of the diene. ¹H NMR should display two distinct terminal alkene environments: the allyl protons ( δ 5.7–5.9 ppm) and the decenoic acid tail protons ( δ 4.9–5.1 ppm).

Phase 3: Macrocyclization via Ring-Closing Metathesis (RCM)

The formation of the 18-membered lactam is the most critical step. As demonstrated by Fürstner et al. , careful control of the catalytic environment is required.

  • Salt Formation (Critical Step): Dissolve the acyclic diene in anhydrous CH₂Cl₂. Add exactly 1.05 equivalents of camphorsulfonic acid (CSA). Expert Insight: Basic aliphatic amines aggressively coordinate to the electrophilic Ruthenium center of the Grubbs catalyst, displacing ligands and terminating catalytic activity. Protonating the piperidine nitrogen into a non-coordinating ammonium salt completely mitigates catalyst poisoning.

  • High-Dilution RCM: Dilute the solution with degassed CH₂Cl₂ to a final substrate concentration of 0.005 M. Causality: High dilution heavily favors intramolecular cyclization over intermolecular oligomerization.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (10 mol%). Heat the mixture to reflux (40 °C) under an argon atmosphere for 12 hours.

  • Workup: Quench the reaction by adding an excess of ethyl vinyl ether (stirs for 30 min). Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the CSA salt and liberate the free amine. Purify via silica gel chromatography.

QC Checkpoint 3: ¹H NMR is definitive here. The terminal alkene multiplets at δ 4.9–5.1 ppm must completely disappear, replaced by an internal alkene multiplet at δ 5.3–5.5 ppm (mixture of E/Z isomers).

Phase 4: Saturation and Global Deprotection
  • Hydrogenation: Dissolve the unsaturated macrocycle in methanol. Add 10% Pd/C (10% w/w). Purge the flask and stir under a hydrogen atmosphere (1 atm, balloon) for 12 hours. Filter through a pad of Celite to remove the catalyst.

  • Deprotection: Dissolve the saturated intermediate in a 4:1 mixture of CH₂Cl₂ and TFA. Stir at room temperature for 2 hours to remove the terminal Boc group.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue using a basic ion-exchange resin (e.g., Amberlyst A21) in methanol. Filter and concentrate to yield pure (-)-neooncinotine as a pale oil.

QC Checkpoint 4: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass for C23​H45​N3​O [M+H]calcd+​=380.3641 .

Experimental Workflow Summary

Workflow Step1 Phase 1: Chiral Pool Resolution (R)-2-Piperidineethanol Synthesis Step2 Phase 2: Backbone Assembly Alkylation & EDCI Amidation Step1->Step2 Step3 Phase 3: Macrocyclization Grubbs II RCM (0.005 M, CSA Salt) Step2->Step3 Step4 Phase 4: Saturation & Deprotection Pd/C H2, followed by TFA Step3->Step4 Product (-)-Neooncinotine (18-Membered Lactam) Step4->Product

Figure 2: Step-by-step experimental workflow for the total synthesis of (-)-neooncinotine.

Quantitative Data & Reaction Metrics

The following table summarizes the expected yields, enantiomeric excesses, and critical conditions for the optimized synthetic route.

Reaction PhaseKey IntermediateYield (%)Enantiomeric Excess (ee %)Key Reagents / Conditions
Phase 1 (R)-2-Allylpiperidine42% (over 5 steps)>98%(1R)-(-)-CSA, Boc₂O, Swern, Wittig, TFA
Phase 2 Acyclic Diene Precursor65% (over 4 steps)>98%4-bromo-1-butanol, MsCl, N-Boc-diamine, EDCI
Phase 3 Unsaturated Macrocycle68%>98%Grubbs II (10 mol%), CSA, CH₂Cl₂ (0.005 M)
Phase 4 (-)-Neooncinotine85% (over 2 steps)>98%H₂, Pd/C (1 atm), TFA/CH₂Cl₂
Overall (-)-Neooncinotine ~15.7% >98% 12 Total Linear Steps

References

  • Hou, D.-R.; Cheng, H.-Y.; Wang, E.-C. "Efficient Syntheses of Oncinotine and Neooncinotine." Journal of Organic Chemistry, 2004, 69(18), 6094-6099.[Link]

  • Ina, H.; Ito, M.; Kibayashi, C. "Enantioselective Total Synthesis of the Macrocyclic Spermidine Alkaloid (-)-Oncinotine." Journal of Organic Chemistry, 1996, 61(12), 3970-3978. [Link]

  • Scheiper, B.; Glorius, F.; Leitner, A.; Fürstner, A. "Catalysis-based enantioselective total synthesis of the macrocyclic spermidine alkaloid isooncinotine." Proceedings of the National Academy of Sciences, 2004, 101(33), 11960-11965.[Link]

Method

NMR spectroscopy characterization data for neooncinotine

Application Note: Advanced NMR Spectroscopic Characterization of Neooncinotine Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Spectroscopic Characterization of Neooncinotine

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation and isomeric differentiation of the macrocyclic alkaloid neooncinotine.

Structural Context & Analytical Challenges

Neooncinotine is a complex macrocyclic spermidine alkaloid originally isolated from the stem bark of Oncinotis nitida (Apocynaceae)[1]. Structurally, it is defined by an 18-membered lactam ring fused to a piperidine unit, featuring a 3-aminopropyl side chain[2].

The characterization of neooncinotine presents two distinct analytical challenges:

  • Severe Spectral Overlap: The extensive polyamine backbone creates a heavily overlapping aliphatic methylene envelope in the 1 H NMR spectrum (typically between δ 1.20 and 1.80 ppm), making 1D proton assignments highly ambiguous without multidimensional techniques[3].

  • Isomeric Differentiation: Neooncinotine is structurally isomeric with oncinotine (which contains a 17-membered lactam and a 4-aminobutyl side chain) and isooncinotine[2]. Furthermore, neooncinotine is chemically labile under strongly basic conditions; treatment with potassium tert-butoxide can completely convert neooncinotine into isooncinotine[1]. Therefore, NMR protocols must not only assign the structure but also self-validate the specific macrocyclic connectivity to rule out base-catalyzed isomerization during sample preparation.

Experimental Workflow

The following workflow outlines the logical progression from sample optimization to structural validation, ensuring data integrity at every phase.

NMR_Workflow Prep Sample Preparation (CDCl3, 0.03% TMS, Neutral Glassware) Acq Data Acquisition (≥500 MHz) 1D (1H, 13C, DEPT) & 2D (COSY, HSQC, HMBC) Prep->Acq Process Spectral Processing (FT, Phase & Baseline Correction) Acq->Process Assign Structural Elucidation (Mapping the Polyamine Backbone) Process->Assign Validate Isomeric Differentiation (Confirming 18-Membered Lactam via HMBC) Assign->Validate

NMR spectroscopic workflow for the structural elucidation of neooncinotine.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Causality & Integrity)

Expert Insight: Because neooncinotine can isomerize under basic conditions[1], it is critical to use neutral, high-purity solvents and avoid basic glassware washes prior to analysis.

  • Weighing: Accurately weigh 10–15 mg of purified neooncinotine[4].

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl 3​ is preferred over protic solvents to prevent rapid exchange of the amine protons, which can broaden adjacent methylene signals[3].

  • Transfer: Transfer the homogenous solution to a high-precision 5 mm NMR tube.

Phase 2: Instrument Setup & Data Acquisition

Expert Insight: High-field NMR (500 MHz or greater) is mandatory to achieve the necessary dispersion for the spermidine methylene chains[3].

  • Tuning & Shimming: Insert the sample into a 500 MHz spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) and apply 3D gradient shimming until the TMS signal line-width at half-height is <0.5 Hz.

  • 1D 1 H NMR: Acquire using a standard 30° pulse (zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete relaxation of the aliphatic protons, allowing for quantitative integration. Accumulate 32 scans.

  • 1D 13 C & DEPT-135 NMR: Acquire 13 C data with proton decoupling (zgpg30). Due to the low natural abundance of 13 C, accumulate 1024 scans. Immediately follow with a DEPT-135 experiment.

  • 2D NMR Suite:

    • COSY: Acquire to trace contiguous scalar couplings within the piperidine ring.

    • HSQC: Acquire to map protons to their directly attached carbons, effectively resolving the overlapping 1 H aliphatic envelope.

    • HMBC: Optimize the long-range coupling delay for nJCH​ = 8 Hz. This is the critical experiment for linking the isolated spin systems[2].

Phase 3: Processing
  • Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation to enhance the signal-to-noise ratio.

  • Manually phase the spectra and apply a polynomial baseline correction.

  • Calibrate the chemical shift axis using the residual CHCl 3​ solvent peak (7.26 ppm for 1 H, 77.0 ppm for 13 C)[1].

Data Interpretation & Self-Validating Causality

To confidently assign neooncinotine and rule out the presence of oncinotine or isooncinotine, researchers must rely on a self-validating matrix of 1D and 2D data. The DEPT-135 spectrum acts as the first checkpoint: because the neooncinotine framework is predominantly composed of methylene groups, the DEPT-135 spectrum will be dominated by negative-phased signals[1].

Below is a summary of the diagnostic chemical shifts expected for the neooncinotine structural framework, derived from comparative macrocyclic spermidine alkaloid data[3][5].

Table 1: Diagnostic NMR Spectral Data for the Neooncinotine Framework (CDCl 3​ , 500/125 MHz)

Structural Motif 13 C Chemical Shift ( δ , ppm) 1 H Chemical Shift ( δ , ppm)Multiplicity / Assignment
Lactam Carbonyl ~172.0 – 174.0-C=O (Quaternary, validates macrocycle)
Piperidine C2 ~55.0 – 65.0~2.50 – 3.00CH–N (Methine, ring junction)
N-CH 2​ (Lactam) ~38.0 – 45.0~3.20 – 3.50CH 2​ –N (Methylene, adjacent to C=O)
N-CH 2​ (Amine) ~46.0 – 52.0~2.60 – 2.90CH 2​ –NH (Methylene, spermidine chain)
Aliphatic Envelope ~20.0 – 30.0~1.20 – 1.80(CH 2​ ) n​ (Overlapping spermidine backbone)

The Self-Validation Checkpoint (HMBC): The definitive proof of the 18-membered neooncinotine ring (as opposed to the 17-membered oncinotine ring) lies in the HMBC correlations[2]. The lactam carbonyl carbon (~172 ppm) must show a strong 3J correlation to the specific methylene protons of the 3-aminopropyl side chain incorporated into the ring. If the correlation instead points to the 4-aminobutyl segment, the structure is oncinotine[2]. This causal relationship between the HMBC cross-peaks and the macrocyclic ring size forms the cornerstone of trustworthy structural elucidation for this class of alkaloids[5].

References

  • Enantioselective Total Synthesis of the Macrocyclic Spermidine Alkaloid (−)-Oncinotine. ACS Publications.
  • Efficient, asymmetric synthesis of (L)-isooncinotine. ElectronicsAndBooks.
  • Efficient Syntheses of Oncinotine and Neooncinotine. The Journal of Organic Chemistry (ACS).
  • Efficient syntheses of oncinotine and neooncinotine. PubMed (NIH).
  • Efficient Syntheses of Oncinotine and Neooncinotine. ACS Publications.
  • Catalysis-based enantioselective total synthesis of the macrocyclic spermidine alkaloid isooncinotine. PNAS.

Sources

Application

Unraveling the Molecular Architecture: A Guide to the Mass Spectrometry Fragmentation of Neooncinotine

[SENIOR APPLICATION SCIENTIST NOTE] The oncinotine alkaloids, a fascinating family of macrocyclic polyamine natural products, present a unique challenge and opportunity for structural elucidation by mass spectrometry. Wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[SENIOR APPLICATION SCIENTIST NOTE]

The oncinotine alkaloids, a fascinating family of macrocyclic polyamine natural products, present a unique challenge and opportunity for structural elucidation by mass spectrometry. While a wealth of information exists for more common alkaloid classes, the specific fragmentation patterns of many oncinotine derivatives, such as neooncinotine, remain less explored. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical protocols for analyzing the mass spectrometric fragmentation of neooncinotine. Leveraging established principles of alkaloid fragmentation and data from structurally related macrocyclic polyamines, we will construct a predictive fragmentation pathway for neooncinotine, offering a robust methodology for its identification and characterization.

Introduction to Neooncinotine: A Macrocyclic Polyamine Alkaloid

Neooncinotine belongs to the oncinotine class of macrocyclic alkaloids, which are characterized by a large ring structure incorporating a polyamine chain, typically spermine or spermidine. These complex natural products have garnered interest for their diverse biological activities. The core structure of oncinotine, a spermine-derived macrocycle, provides the basis for understanding the fragmentation of its analogues, including neooncinotine. The presence of multiple nitrogen atoms within the macrocyclic ring and various functional groups makes these molecules particularly amenable to analysis by electrospray ionization (ESI) mass spectrometry, which typically generates protonated molecular ions [M+H]+ that can be subjected to tandem mass spectrometry (MS/MS) for structural analysis.[1][2]

The Logic of Fragmentation: Deconstructing the Neooncinotine Macrocycle

The fragmentation of protonated macrocyclic polyamine alkaloids in the gas phase is governed by the principles of charge-directed and charge-remote fragmentation. The initial protonation is likely to occur on one of the secondary amine nitrogens within the polyamine backbone, as these are generally the most basic sites. Subsequent collision-induced dissociation (CID) will induce cleavage at bonds that are activated by the presence of the charge, as well as through rearrangements.

Based on studies of similar macrocyclic polyamine alkaloids, such as those from Tripterygium wilfordii, we can anticipate a series of characteristic fragmentation pathways for neooncinotine.[3] These pathways often involve initial ring opening of the macrocycle followed by a cascade of fragmentation events along the polyamine chain.

A proposed fragmentation workflow for neooncinotine is as follows:

Fragmentation_Workflow cluster_sample_prep Sample Preparation & Introduction cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Interpretation Sample_Extraction Extraction of Neooncinotine LC_Separation Liquid Chromatography (Reversed-Phase) Sample_Extraction->LC_Separation ESI_Ionization Electrospray Ionization (ESI) Positive Mode -> [M+H]+ LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion Selection) ESI_Ionization->MS1_Scan CID_Fragmentation Collision-Induced Dissociation (CID) (MS/MS) MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Product Ion Detection) CID_Fragmentation->MS2_Scan Fragment_Identification Identification of Characteristic Fragments MS2_Scan->Fragment_Identification Pathway_Elucidation Elucidation of Fragmentation Pathways Fragment_Identification->Pathway_Elucidation Structure_Confirmation Structural Confirmation Pathway_Elucidation->Structure_Confirmation

Caption: Experimental workflow for the analysis of neooncinotine fragmentation.

Predicted Fragmentation Pattern of Neooncinotine

Assuming neooncinotine shares the core oncinotine macrocyclic spermine structure, we can predict its fragmentation based on established principles. The key steps are likely to be:

  • Protonation: The molecule will readily accept a proton in the ESI source, forming a [M+H]+ ion.

  • Initial Ring Cleavage: The macrocyclic ring is expected to undergo an initial cleavage, often at a C-N bond or a C-C bond alpha to a nitrogen atom, to form a linear, protonated polyamine derivative.

  • Sequential Neutral Losses: Following ring opening, the linear polyamine chain will fragment, leading to the sequential loss of neutral molecules. Common neutral losses from polyamine backbones include ammonia (NH₃), and various hydrocarbon fragments.

  • Formation of Characteristic Ions: Specific, stable fragment ions will be formed that are characteristic of the polyamine structure. For macrocyclic polyamine alkaloids from Tripterygium wilfordii, characteristic fragment ions at m/z 100.07, 160.11, and 188.10 have been reported, which can serve as diagnostic markers for this class of compounds.[3]

A proposed fragmentation cascade for a representative oncinotine structure is visualized below:

Fragmentation_Pathway M_H [M+H]+ Protonated Neooncinotine Intermediate1 Intermediate Ion 1 Ring-Opened Structure M_H->Intermediate1 CID Fragment1 Fragment Ion A m/z 188.10 Intermediate1->Fragment1 Neutral Loss Fragment2 Fragment Ion B m/z 160.11 Intermediate1->Fragment2 Neutral Loss Fragment3 Fragment Ion C m/z 100.07 Fragment2->Fragment3 Neutral Loss

Caption: Predicted fragmentation pathway of neooncinotine.

Experimental Protocol

This protocol provides a step-by-step methodology for the analysis of neooncinotine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Extraction: Extract the plant material or sample containing neooncinotine with a suitable solvent system (e.g., methanol/chloroform/ammonia solution). The use of a mild acidic or basic modifier can improve extraction efficiency for alkaloids.

  • Purification: If necessary, perform a preliminary purification of the crude extract using solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge to remove interfering matrix components.

  • Final Sample Solution: Dissolve the dried extract in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water mixture).

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of alkaloids.

  • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over a suitable time to achieve good separation.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is appropriate for a 2.1 mm ID column.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: Typically in the range of 3.5-4.5 kV.

  • Source Temperature: Optimize according to the instrument manufacturer's recommendations (e.g., 120-150 °C).

  • Desolvation Gas Flow and Temperature: Optimize to ensure efficient desolvation of the ESI droplets (e.g., 600-800 L/hr at 350-450 °C).

  • MS1 Scan: Acquire full scan data over a mass range that includes the expected m/z of the protonated neooncinotine molecule (e.g., m/z 100-1000).

  • MS/MS (Tandem MS) Analysis:

    • Precursor Ion Selection: Isolate the [M+H]+ ion of neooncinotine in the first mass analyzer (e.g., quadrupole).

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will depend on the stability of the precursor ion and should be optimized to generate a rich fragmentation spectrum.

    • Product Ion Scan: Scan for the product ions in the second mass analyzer.

Data Interpretation and Expected Results

The analysis of the MS/MS data should focus on identifying the characteristic fragment ions and neutral losses that are consistent with the proposed structure of neooncinotine.

Table 1: Predicted Key Fragment Ions for Neooncinotine

m/z (Predicted) Proposed Elemental Formula Proposed Structure/Origin
[M+H]+C₂₃H₄₃N₄O⁺ (example)Protonated molecular ion of Oncinotine
188.10C₁₀H₁₄N₃O⁺Fragment containing the substituted aromatic moiety and part of the polyamine chain.
160.11C₉H₁₄N₃⁺Further fragmentation of the polyamine chain.
100.07C₅H₁₀N₃⁺Characteristic fragment of the spermine backbone.

Note: The exact molecular formula for neooncinotine is not publicly available and the formula for oncinotine is used as a representative example. The m/z values for the fragment ions are based on literature for similar macrocyclic polyamine alkaloids.[3]

Conclusion

The structural elucidation of complex natural products like neooncinotine is a critical step in drug discovery and development. While direct experimental data for this specific molecule may be scarce, a combination of theoretical knowledge of fragmentation mechanisms and comparative analysis with structurally related compounds provides a powerful strategy for its characterization. The protocols and predictive fragmentation patterns outlined in this application note offer a robust framework for researchers to confidently identify and analyze neooncinotine and other oncinotine-type alkaloids using LC-MS/MS. This approach not only facilitates the confirmation of known structures but also aids in the identification of novel derivatives within this important class of natural products.

References

  • Liu, L., Jiang, H., Sun, Q., Chen, S., & Liu, J. (2021). Study on the Mass Spectrometry Fragmentation Regularity and Rapid Identification of Macrocyclic Polyamine Alkaloids from Tripterygium wilfordii. China Pharmacy, 32(16), 1961-1967.
  • Liu, L., et al. (2022). A simple and sensitive HPLC method for simultaneous quantification of macrocyclic spermidine alkaloids in root, stem and leaf of Tripterygium wilfordii.
  • Déclippeleir, J., et al. (2008). Letter: characterisation and identification of spermine and spermidine derivatives in Microdesmis keayana and Microdesmis puberula roots by electrospray ionisation tandem mass spectrometry and high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 14(2), 111-115.
  • Lee, J., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 635-643.
  • Lee, J., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace.

Sources

Method

Synthesis of neooncinotine from 2-allylpiperidine precursors

Application Note: Total Synthesis of Neooncinotine via Ring-Closing Metathesis of 2-Allylpiperidine Precursors Introduction & Strategic Overview Neooncinotine is a naturally occurring macrocyclic polyamine alkaloid isola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Total Synthesis of Neooncinotine via Ring-Closing Metathesis of 2-Allylpiperidine Precursors

Introduction & Strategic Overview

Neooncinotine is a naturally occurring macrocyclic polyamine alkaloid isolated from the stem bark of Oncinotis nitida (Apocynaceae)[1]. Belonging to the spermidine family of alkaloids, it is structurally characterized by an 18-membered macrocyclic lactam fused with a piperidine unit, bearing a 3-aminopropyl side chain[1]. Historically, the synthesis of such large-ring polyamines required laborious, linear protection-deprotection strategies[1].

This application note details a highly efficient, convergent 7-step synthetic protocol for neooncinotine starting from 2-allylpiperidine, 9-decenoic acid, and a spermidine-derived diamine[1]. The cornerstone of this methodology, developed by Hou et al., is a late-stage Ring-Closing Metathesis (RCM) utilizing a Grubbs catalyst to construct the macrocycle[2].

Mechanistic Causality & Design (E-E-A-T)
  • Bridging Unit Selection: To achieve the specific 18-membered macrocycle of neooncinotine, succinic anhydride is utilized as a linker[2]. It provides a precise 4-carbon contiguous bridge between the piperidine nitrogen and the internal spermidine nitrogen, which perfectly spaces the diene for metathesis[2].

  • Overcoming Catalyst Poisoning: Ruthenium-based Grubbs catalysts are highly sensitive to Lewis basic amines. The acyclic diene precursor contains two tertiary amines. If left unmasked, these heteroatoms coordinate to the active ruthenium carbene, irreversibly halting the catalytic cycle. This protocol employs an in situ protonation strategy using aqueous HCl to convert the amines into non-coordinating ammonium salts, enabling high-yielding macrocyclization[2].

Synthetic Workflow Visualization

G A 2-Allylpiperidine (5) + Succinic Anhydride B Carboxylic Acid (13) (4-oxo-4-(2-allylpiperidino)butyric acid) A->B K2CO3, DMF, rt C Diamide (14) (via coupling with Diamine 7b) B->C Diamine 7b, DIC, CH2Cl2 D Triamine (15) (N-[3-(dibenzylamino)propyl]-...) C->D LiAlH4, THF, reflux E Acyclic Diene (4b) (via acylation with 9-Decenoic Acid) D->E 9-Decenoyl chloride, Et3N F Macrocyclic Lactam (3b) (18-membered ring) E->F Grubbs 1st Gen, HCl(aq), CH2Cl2 G Saturated Lactam (17b) F->G H2, Pd/C H Neooncinotine (2) G->H NH4CO2H, Pd(OH)2/C

Forward synthetic workflow for neooncinotine highlighting key intermediates and conditions.

Quantitative Data Summary

The following table summarizes the reaction conditions, intermediates, and validated yields for the 7-step synthesis[2].

StepReaction TypeReactants / IntermediatesReagents & ConditionsYield (%)
1 Succinylation2-Allylpiperidine (5 ) + Succinic AnhydrideK₂CO₃, DMF, rt, 24 h91
2 AmidationCarboxylic Acid (13 ) + Diamine (7b )DIC, CH₂Cl₂, rt82
3 ReductionDiamide (14 )LiAlH₄, THF, reflux96
4 N-AcylationTriamine (15 ) + 9-Decenoic Acid (6 )SOCl₂; then Et₃N, CH₂Cl₂, 0 °C85
5 MacrocyclizationAcyclic Diene (4b )Grubbs 1st Gen, HCl(aq), CH₂Cl₂, reflux68
6 HydrogenationMacrocyclic Lactam (3b )H₂, Pd/C, rt99
7 DeprotectionSaturated Lactam (17b )NH₄CO₂H, Pd(OH)₂/C, EtOH, reflux70

Step-by-Step Experimental Protocols

Step 1: Preparation of 4-Oxo-4-(2-allylpiperidino)butyric Acid (13)

Objective: Install the 4-carbon bridging unit necessary for the 18-membered macrocycle.

  • Suspend 2-allylpiperidine (5 ) (1.0 equiv) and succinic anhydride (3.0 equiv) in anhydrous DMF[2].

  • Add anhydrous K₂CO₃ (15.0 equiv) to the mixture[2].

  • Stir the suspension continuously at room temperature for 24 hours[2].

  • Workup: Dilute the suspension with diethyl ether and water[2]. Separate the aqueous layer (which contains the potassium salt of the product). Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid, then extract thoroughly with ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo (Yield: 91%)[2].

Step 2: Amide Coupling to form Diamide (14)

Objective: Conjugate the spermidine fragment equivalent.

  • Dissolve carboxylic acid 13 (1.0 equiv) and N,N-dibenzylpropane-1,3-diamine (7b , prepared via Gabriel synthesis[1]) (1.0 equiv) in anhydrous CH₂Cl₂[2].

  • Add N,N'-diisopropylcarbodiimide (DIC) (1.2 equiv) dropwise at room temperature[2].

    • Scientist's Note: DIC is chosen over DCC because its byproduct, N,N'-diisopropylurea (DIU), is highly soluble in CH₂Cl₂, allowing for seamless removal during standard aqueous workup and silica gel chromatography, avoiding tedious filtration.

  • Stir until TLC indicates complete consumption of the acid. Purify via silica gel flash chromatography (Yield: 82%)[2].

Step 3: Global Amide Reduction to Triamine (15)

Objective: Reduce the succinyl amides to unmask the polyamine chain.

  • Dissolve diamide 14 in anhydrous THF[2].

  • Slowly add the solution to a stirred suspension of LiAlH₄ (excess) in THF at 0 °C under an inert argon atmosphere[2].

  • Heat the mixture to reflux for 4 hours[2].

  • Workup: Cool to 0 °C and perform a standard Fieser workup (add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O sequentially per x grams of LiAlH₄). Filter the granular aluminum salts through a pad of Celite. Concentrate the filtrate to yield the triamine 15 (Yield: 96%)[2].

Step 4: N-Acylation to form Acyclic Diene (4b)

Objective: Install the second olefin required for metathesis.

  • In a separate flask, reflux 9-decenoic acid (6 ) with thionyl chloride (SOCl₂, excess) for 30 minutes at 60 °C to form 9-decenoyl chloride. Evaporate excess SOCl₂ in vacuo[2].

  • Dissolve triamine 15 and Et₃N (excess) in CH₂Cl₂ and cool to 0 °C[2].

  • Add the freshly prepared 9-decenoyl chloride dropwise to the triamine solution[2].

  • Stir for 2 hours, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via chromatography to yield diene 4b (N-[3-(dibenzylamino)propyl]-N-[4-(2-prop-2-enylpiperidin-1-yl)butyl]dec-9-enamide) (Yield: 85%)[2][3].

Step 5: Ring-Closing Metathesis to Macrocyclic Lactam (3b)

Objective: Intramolecular macrocyclization via Grubbs catalysis.

  • Dissolve acyclic diene 4b in CH₂Cl₂ to achieve a highly dilute concentration (~0.005 M). Dilution is thermodynamically critical to favor intramolecular cyclization over intermolecular oligomerization.

  • Add a stoichiometric amount of 1 M HCl(aq)[2]. Self-Validation Check: Ensure the pH is slightly acidic to guarantee full protonation of the piperidine and dibenzylamine nitrogen atoms, preventing ruthenium coordination.

  • Add 1st Generation Grubbs Catalyst (16) (10–20 mol%)[2].

  • Heat the mixture to reflux for 12–24 hours[2].

  • Neutralize with saturated NaHCO₃, separate the organic layer, concentrate, and purify via chromatography to isolate the 18-membered lactam 3b (Yield: 68%)[2].

Step 6: Olefin Hydrogenation to Saturated Lactam (17b)

Objective: Reduce the newly formed macrocyclic double bond.

  • Dissolve lactam 3b in ethanol[2].

  • Add 10% Pd/C catalyst[2].

  • Stir vigorously under a hydrogen atmosphere (balloon pressure) at room temperature until complete[2].

  • Filter the catalyst through Celite and concentrate to yield saturated lactam 17b (Yield: 99%)[2].

Step 7: Global Deprotection to Neooncinotine (2)

Objective: Remove the N-benzyl protecting groups to yield the final alkaloid.

  • Dissolve saturated lactam 17b in ethanol[2].

  • Add Pearlman’s catalyst (Pd(OH)₂/C) and an excess of ammonium formate (NH₄CO₂H)[2].

    • Scientist's Note: Transfer hydrogenation utilizing ammonium formate is superior to standard H₂ gas for the cleavage of robust N-benzyl groups, as it generates highly active hydrogen species in situ and drives the reaction to completion rapidly.

  • Reflux the mixture until TLC confirms total debenzylation[2].

  • Filter through Celite, concentrate, and purify to yield pure neooncinotine (2 ) (Yield: 70%)[2].

References

  • Hou, D.-R., Cheng, H.-Y., & Wang, E.-C. (2004). Efficient Syntheses of Oncinotine and Neooncinotine. The Journal of Organic Chemistry, 69(18), 6094–6099.[Link]

  • Molaid Chemical Database. (n.d.). N-[3-(dibenzylamino)propyl]-N-[4-(2-prop-2-enylpiperidin-1-yl)butyl]dec-9-enamide (CAS 768370-03-2). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Neooncinotine Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and quantification of neooncinotine—a complex macrocyclic sperm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and quantification of neooncinotine—a complex macrocyclic spermidine alkaloid derived from the stem bark of 1[1].

Isolating neooncinotine presents two primary mechanistic hurdles: (1) severe peak tailing due to the multiple basic nitrogen atoms (secondary amines and amides) within its 18-membered lactam ring, and (2) persistent co-elution with its structural isomer, oncinotine[2][3]. The following modules provide field-proven troubleshooting strategies, solvent optimization logic, and self-validating protocols to overcome these bottlenecks.

Diagnostic Workflow

G Start Crude Oncinotis Extract (Contains Neooncinotine & Oncinotine) TLC TLC Screening (CH2Cl2/MeOH/NH3) Start->TLC Solvent Selection Flash Flash Chromatography (Silica Gel 60) TLC->Flash Scale Up IsomerCheck Isomer Co-elution? (Neooncinotine + Oncinotine) Flash->IsomerCheck Deriv Base Treatment (Potassium tert-butoxide) IsomerCheck->Deriv Yes (Unresolved) HPLC RP-HPLC Purification (C18, MeCN/H2O/NH3) IsomerCheck->HPLC No (Resolved) Iso Conversion to Isooncinotine (Readily Separable) Deriv->Iso Isomerization Iso->HPLC Separation Pure Pure Alkaloid Fractions HPLC->Pure Final Polish

Workflow for optimizing neooncinotine chromatography and isomer separation.

Mechanistic Troubleshooting & FAQs

Q1: Why does neooncinotine exhibit severe peak tailing on standard silica gel, and how can I resolve it? A1: The tailing is caused by strong, non-specific hydrogen bonding and ionic interactions between the basic secondary amines of the spermidine moiety and the weakly acidic surface silanol groups (Si-OH) of the silica gel. To disrupt these interactions, the solvent system must be modified with a volatile competitive base. Solution: Incorporate aqueous ammonia (NH₄OH) into your mobile phase. A standard normal-phase starting point is CH₂Cl₂/MeOH/NH₃ (e.g., 30:1:0.5 v/v/v)[1]. The ammonia competitively binds to the silanol sites, masking them and allowing the alkaloid to elute as a sharp, symmetrical band without irreversible adsorption.

Q2: I am trying to isolate neooncinotine from a crude extract, but it perfectly co-elutes with oncinotine. How can I separate them? A2: Neooncinotine (an 18-membered ring) and oncinotine (a 17-membered ring) have nearly identical polarities and spatial profiles, making direct chromatographic separation on standard silica phases exceedingly difficult[2][3]. Solution: Utilize a chemical differentiation strategy. By treating the unresolved natural mixture with a strong base like potassium tert-butoxide, neooncinotine undergoes a selective intramolecular transamidation, converting entirely into isooncinotine[3]. Oncinotine remains unaffected under these conditions. Because isooncinotine has a vastly different retention factor (Rf), the resulting mixture is easily separated via standard flash chromatography.

Q3: What is the recommended solvent system for reverse-phase HPLC (RP-HPLC) quantification of neooncinotine? A3: For RP-HPLC on C18 columns, the mobile phase pH must be carefully controlled to ensure the polyamine nitrogens are in a consistent ionization state. Solution: Use a binary gradient of Water and Acetonitrile. To prevent tailing on C18 columns, use an acidic modifier like 0.1% formic acid to fully protonate the amines, relying on ion-pairing effects to achieve sharp peaks[4][5]. Alternatively, if using a base-stable column, adjust the aqueous phase to pH 9.0–11.0 using aqueous ammonia[5].

Validated Experimental Protocols
Protocol 1: Flash Chromatography Isolation of Spermidine Alkaloids

This protocol utilizes a self-validating feedback loop to ensure high recovery of basic compounds without column degradation.

  • Column Preparation: Slurry-pack a glass column with silica gel 60 (230–400 mesh) using pure CH₂Cl₂.

  • Sample Loading: Dissolve the crude 4 in a minimal volume of CH₂Cl₂. If solubility is poor, pre-adsorb the extract onto a small amount of silica gel, dry under vacuum, and apply as a solid plug at the top of the column[4].

  • Elution: Begin elution with a mildly polar solvent (CH₂Cl₂/MeOH 30:1) to remove non-alkaloid impurities.

  • Gradient Step: Gradually increase the polarity and basicity by transitioning to CH₂Cl₂/MeOH/aqueous NH₄OH (25%) at a ratio of 30:1:0.5[1].

  • Fraction Collection & Validation: Collect fractions in 15 mL increments. Self-Validation: Spot 5 µL of each fraction onto a silica TLC plate. Develop the plate in CH₂Cl₂/MeOH/NH₃ (40:13:1) and spray with Dragendorff's reagent. The appearance of an orange spot confirms the presence of the spermidine alkaloid, validating that the basic modifier successfully prevented column retention[4].

Protocol 2: Chemical Derivatization for Isomer Separation (Neooncinotine to Isooncinotine)

This protocol chemically differentiates isomers to bypass chromatographic limitations.

  • Reagent Preparation: Prepare a solution of potassium tert-butoxide in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reaction: Add the unresolved mixture of neooncinotine and oncinotine to the basic solution. Stir at 25°C. Self-Validation: Monitor the reaction every 30 minutes via TLC (CHCl₃/MeOH/NH₄OH 40:9:1). The reaction is deemed complete only when the neooncinotine spot completely disappears, ensuring no unreacted starting material contaminates the final separation[3].

  • Quenching: Quench the reaction carefully with saturated aqueous ammonium chloride to neutralize the strong base.

  • Extraction: Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Separation: Subject the concentrated residue to a short column of silica gel (CHCl₃/MeOH/NH₄OH 40:9:1) to easily separate the newly formed isooncinotine from the unreacted oncinotine[3].

Quantitative Data Tables

Table 1: Comparison of Solvent Systems for Normal Phase TLC/Flash Chromatography

Solvent SystemRatio (v/v)PhaseApplicationCausality/Effect
CH₂Cl₂ / MeOH / NH₄OH (25%)30:1:0.5NormalFlash ChromatographyNH₄OH masks silanol groups, preventing neooncinotine tailing[1].
CH₂Cl₂ / MeOH / NH₃40:13:1NormalTLC ScreeningOptimal Rf resolution for rapid spermidine alkaloid detection[4].
CHCl₃ / MeOH / NH₄OH40:9:1NormalFlash ChromatographyHighly effective for separating isooncinotine from oncinotine[3].

Table 2: RP-HPLC Gradient for Spermidine Alkaloid Quantification (Conditions: C18 Column, 25°C, Flow Rate: 0.3 mL/min)[4]

Time (min)Solvent A (H₂O + 0.1% Formic Acid)Solvent B (MeCN + 0.1% Formic Acid)Elution Profile
0.0 – 5.090%10%Isocratic hold to stabilize baseline.
5.0 – 9.090% → 75%10% → 25%Linear gradient to elute polyamine alkaloids.
9.0 – 11.00%100%Column wash to remove highly lipophilic matrix.
11.0 – 17.090%10%Re-equilibration for subsequent injections.
References

Sources

Optimization

Overcoming steric hindrance in neooncinotine macrocyclization

Welcome to the Technical Support Center for polyamine macrolactam synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the mac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polyamine macrolactam synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the macrocyclization of neooncinotine.

Neooncinotine is an 18-membered macrocyclic spermidine alkaloid. Closing rings of this size (17–22 members) is notoriously difficult due to the high entropic penalty of organizing a long, flexible polyamine chain and the severe steric hindrance introduced by transannular interactions. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve successful cyclization.

Diagnostic FAQs: Overcoming Steric Hindrance & Entropic Penalties

Q1: When attempting direct macrolactamization of my linear polyamine precursor, I predominantly isolate intermolecular oligomers instead of the 18-membered neooncinotine ring. How can I shift the equilibrium toward intramolecular cyclization? A1: This is a classic manifestation of the entropic cost associated with large-ring formation. The flexible spermidine backbone possesses numerous degrees of freedom, making the probability of the two reactive termini meeting extremely low. Causality & Solution: To overcome this, you must artificially restrict the rotamer population of the linear chain. By installing bulky, rigidifying protecting groups (such as tert-butyloxycarbonyl [Boc] or p-toluenesulfonyl [Ts]) on the secondary amines of the spermidine backbone, you induce a Thorpe-Ingold-like effect. The steric bulk of these groups forces the aliphatic chain into a folded conformation, pre-organizing the reactive termini in closer spatial proximity and significantly lowering the activation energy for intramolecular cyclization [1].

Q2: I am using Ring-Closing Metathesis (RCM) to form the neooncinotine framework, but I am observing rapid catalyst degradation and yields below 10%. What is causing this? A2: RCM of polyamines frequently suffers from catalyst poisoning. The lone pairs on the unprotected or insufficiently protected nitrogen atoms in your spermidine backbone act as strong Lewis bases, coordinating irreversibly to the electrophilic ruthenium center of the Grubbs catalyst and forming stable, inactive complexes. Causality & Solution: You must either electronically deactivate the amines or physically block them. The most robust approach is to use strongly electron-withdrawing protecting groups like 2-nitrobenzenesulfonyl (Ns) or trifluoroacetyl during the RCM step. Alternatively, if you must use basic amines, pre-treat your reaction mixture with a stoichiometric amount of a non-nucleophilic acid (e.g., camphorsulfonic acid) to protonate the amines, rendering them incapable of coordinating to the ruthenium alkylidene. Using these optimized tethering strategies, researchers have achieved up to 68% yield for the 18-membered neooncinotine lactam [2].

Q3: The steric hindrance of my highly substituted precursor makes both RCM and macrolactamization unviable. Is there an alternative bond-disconnection strategy? A3: Yes. You can bypass the steric bulk of traditional amide coupling by utilizing an intramolecular iminium ion cyclization . Causality & Solution: Instead of forcing an amide bond to form, you design a linear precursor with a masked aldehyde at one end and a protected amine at the other. By subjecting this precursor to catalytic hydrogenation over Palladium hydroxide (Pd(OH)₂/C) under high dilution, the amine is deprotected and immediately condenses with the aldehyde to form a transient, highly reactive iminium ion in situ. This intermediate is instantly reduced by the hydrogen gas to form the stable macrocycle. This strategy effectively circumvents the steric hindrance of the transition state, yielding the macrocycle in a single, elegant operation [3].

Quantitative Strategy Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative data and operational parameters for the three primary macrocyclization strategies utilized in neooncinotine and oncinotine synthesis.

Cyclization StrategyTarget Ring SizeKey Reagent / CatalystOptimal ConcentrationTypical YieldPrimary Technical Limitation
Ring-Closing Metathesis (RCM) 18-membered (Neooncinotine)Grubbs 2nd Gen Catalyst1.0 – 5.0 mM68%Catalyst poisoning by basic amines; strictly requires electron-withdrawing protecting groups.
Iminium Ion Cyclization 17/18-memberedPd(OH)₂/C, H₂ (1 atm)4.0 × 10⁻³ M66%Requires complex linear aldehyde-amine precursors and strict anhydrous conditions.
Direct Macrolactamization 17/18-memberedHATU, DIPEA or F₅C₆OH< 1.0 mM20 – 35%High entropic penalty; heavily favors intermolecular oligomerization without pre-organization.

Decision Matrix & Workflow

Use the following logical workflow to diagnose failures in your macrocyclization attempts and select the appropriate corrective action.

G A Linear Polyamine Precursor B Steric Hindrance & Oligomerization Detected? A->B C Optimize Protecting Groups (Boc/Ts for Pre-organization) B->C Yes D Select Cyclization Strategy B->D No C->D E Ring-Closing Metathesis (Grubbs Catalyst) D->E F Iminium Ion Cyclization (Pd(OH)2, H2) D->F G Macrolactamization (High Dilution, HATU) D->G H Successful 18-Membered Neooncinotine Ring E->H F->H G->H

Workflow for diagnosing and overcoming steric hindrance in neooncinotine macrocyclization.

Validated Experimental Protocols

Protocol A: Ring-Closing Metathesis (RCM) of Neooncinotine Diene Precursor[2]

This protocol utilizes pre-organization and catalyst protection to achieve high-yield cyclization.

Reagents: Diene precursor (N-protected), Grubbs 2nd Generation Catalyst, anhydrous Dichloromethane (DCM). Step-by-Step Methodology:

  • Solvent Degassing: Add 500 mL of anhydrous DCM to a flame-dried 1 L round-bottom flask. Degas the solvent by bubbling dry Argon through the liquid for 30 minutes to remove dissolved oxygen, which degrades the ruthenium catalyst.

  • Precursor Dilution: Dissolve 0.5 mmol of the fully protected diene precursor in 50 mL of the degassed DCM.

  • Catalyst Activation: In a separate vial inside a glovebox, dissolve 0.05 mmol (10 mol%) of Grubbs 2nd Generation Catalyst in 10 mL of degassed DCM.

  • Slow Addition: Heat the main flask containing the 500 mL of DCM to a gentle reflux (40 °C). Using a syringe pump, simultaneously add the precursor solution and the catalyst solution over a period of 12 hours. Mechanistic Note: This extreme dilution (final concentration ~1 mM) ensures that intramolecular metathesis outpaces intermolecular cross-metathesis.

  • Quenching: Once addition is complete, stir for an additional 2 hours at reflux. Cool to room temperature and add 1.0 mL of ethyl vinyl ether to quench the active ruthenium alkylidene.

  • Purification: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 18-membered macrocycle.

Protocol B: Intramolecular Iminium Ion Cyclization [3]

This protocol bypasses amide-coupling steric hindrance via a highly reactive transient intermediate.

Reagents: Linear amino-aldehyde precursor (Cbz/Boc protected), Pearlman’s Catalyst (Pd(OH)₂/C, 20 wt%), anhydrous Methanol, H₂ gas. Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL high-pressure hydrogenation flask, dissolve 0.2 mmol of the linear precursor in 200 mL of anhydrous Methanol (yielding a concentration of 1.0 × 10⁻³ M).

  • Catalyst Addition: Carefully add 40 mg of Pd(OH)₂/C to the solution under an Argon atmosphere to prevent auto-ignition of the methanol.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Pressurize the vessel to 1 atm of H₂.

  • Cyclization: Stir the suspension vigorously at 25 °C for 16 hours. Mechanistic Note: The catalyst selectively cleaves the Cbz group, freeing the primary amine. The high dilution forces the amine to attack the terminal aldehyde intramolecularly, forming the iminium ion, which is subsequently reduced by the Pd catalyst.

  • Filtration: Purge the flask with Argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with 50 mL of warm methanol.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the crude macrocyclic spermidine alkaloid, which can be further purified by preparative HPLC.

References

  • Catalysis-based enantioselective total synthesis of the macrocyclic spermidine alkaloid isooncinotine Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Efficient Syntheses of Oncinotine and Neooncinotine The Journal of Organic Chemistry / PubMed URL:[Link]

  • Enantioselective Total Synthesis of the Macrocyclic Spermidine Alkaloid (−)-Oncinotine The Journal of Organic Chemistry (ACS) URL:[Link]

  • Synthesis of the macrocyclic spermidine alkaloids oncinotine, neooncinotine, isooncinotine and pseudoonicotine in racemic forms Helvetica Chimica Acta / PubMed URL:[Link]

Troubleshooting

Minimizing byproduct formation in spermidine alkaloid synthesis

Welcome to the Spermidine Alkaloid Synthesis Support Center . This portal is designed for researchers and drug development professionals facing challenges with byproduct formation, regioselectivity, and macrocyclization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spermidine Alkaloid Synthesis Support Center . This portal is designed for researchers and drug development professionals facing challenges with byproduct formation, regioselectivity, and macrocyclization during the total synthesis of complex polyamine alkaloids.

Because spermidine possesses three distinct amino groups (two primary at N1 and N8, and one secondary at N4) with highly similar nucleophilicities, uncontrolled reactions inevitably lead to regioisomers, over-alkylation, and oligomeric byproducts. This guide provides causality-driven troubleshooting, validated protocols, and empirical data to secure synthetic fidelity.

Diagnostic Desk: Frequently Asked Questions (FAQs)

Q1: I am trying to selectively functionalize the N4 (secondary) amine of spermidine, but I keep getting a mixture of N1, N4, and N8 alkylated byproducts. How can I isolate the N4 reactivity?

Causality & Solution: The primary amines (N1, N8) are sterically less hindered than the secondary amine (N4), making direct selective N4 functionalization kinetically unfavorable. To solve this, you must temporarily mask the primary amines.

The most robust strategy is to use the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group. Dde exhibits high selectivity for primary amines over secondary amines because the resulting secondary enamine is stabilized by a strong intramolecular hydrogen bond—a thermodynamic sink unavailable to secondary amines. Once N1 and N8 are protected with Dde, you can safely functionalize or Boc-protect the N4 position without cross-reactivity, as demonstrated in the solid-phase synthesis of selectively functionalized polyamines[1].

Q2: What is the optimal orthogonal protection strategy when synthesizing unsymmetrical macrocyclic spermidine alkaloids?

Causality & Solution: Unsymmetrical targets (like celacinnine or oncinotine) require sequential, independent deprotection of all three nitrogen centers. Relying on partial deprotection yields statistical mixtures.

The gold standard is the N1-Cbz, N4-Boc, N8-Nosyl orthogonal triad.

  • Nosyl (o-nitrobenzenesulfonyl): Cleaved under mild conditions using thiophenol/K₂CO₃, leaving Boc and Cbz intact.

  • Boc (tert-butoxycarbonyl): Cleaved by TFA (acidic), leaving Cbz intact.

  • Cbz (carboxybenzyl): Cleaved by catalytic hydrogenation (Pd/C, H₂). This triad is typically assembled via the Fukuyama reaction, coupling a Nosyl-protected putrescine derivative with a 3-amino-1-propanol derivative, ensuring absolute regiocontrol[2].

G A Putrescine (Primary Amine) C N-Nosyl Putrescine A->C Ns-Cl, Base B 3-amino-1-propanol D Fukuyama Coupling (C-N Bond Formation) B->D Activation C->D E N1-Cbz, N4-Boc, N8-Nosyl Spermidine D->E Sequential Protection (Boc, Cbz)

Workflow for the orthogonal protection of spermidine to prevent regioisomer byproducts.

Q3: My late-stage macrocyclization (lactamization) step is yielding less than 20% of the target alkaloid and massive amounts of insoluble polymeric byproducts. How do I fix this?

Causality & Solution: You are losing the kinetic competition between intramolecular cyclization (first-order kinetics) and intermolecular oligomerization (second-order kinetics).

To favor the macrocycle:

  • High Dilution: Operate at concentrations ≤4×10−3 M.

  • Coupling Reagents: Standard peptide coupling agents (EDC/HOBt) often fail for medium-to-large rings. Use DEPC (diethoxyphosphoryl cyanide) with triethylamine, or a highly active uronium salt like HATU.

  • Alternative Iminium Strategy: If direct amidation fails, convert the linear precursor into an amino-aldehyde. Under high dilution and catalytic hydrogenation (Pd(OH)₂), this forms a transient iminium ion that immediately reduces to the macrocycle in a single operation, bypassing the entropic penalty of direct lactamization[3].

G A Linear Spermidine Precursor (Deprotected Termini) B High Dilution (≤ 4mM) DEPC or Iminium Route A->B C High Concentration Standard EDC/HOBt A->C D Intramolecular Cyclization (Target Alkaloid) B->D Kinetically Favored E Intermolecular Oligomerization (Polymeric Byproduct) B->E Minimized C->D Minimized C->E Kinetically Favored

Concentration-dependent kinetic pathways in spermidine alkaloid macrocyclization.

Q4: Are there transition-metal catalyzed alternatives to traditional lactamization that minimize byproducts?

Causality & Solution: Yes. Traditional macrolactamization is highly sensitive to the conformational pre-organization of the linear chain. An alternative is to forge the macrocycle via carbon-carbon bond formation. For example, the total synthesis of (-)-isooncinotine utilized a highly integrated Ring-Closing Metathesis (RCM) followed by hydrogenation to forge the saturated macrocyclic edifice in a single, high-yielding operation, completely avoiding oligomeric amide byproducts[4].

Data Core: Protecting Group Performance Matrix

Selecting the right protecting group is a balance of stability and the mildness of the deprotection conditions. The table below summarizes empirical data for polyamine protection to guide your synthetic planning [5].

Protecting GroupReagentTypical YieldDeprotection ConditionsKey Features & Causality
Boc (tert-Butoxycarbonyl)Boc₂O, Et₃N>90%Acidic (TFA or HCl)Highly stable to base/hydrogenolysis. Bulky nature provides steric hindrance, minimizing side reactions at adjacent centers.
Cbz (Carboxybenzyl)Cbz-Cl, NaHCO₃~71%Hydrogenolysis (H₂, Pd/C)Stable to mild acids and bases. Ideal for late-stage global deprotection without harsh reagents.
Alloc (Allyloxycarbonyl)Alloc-Cl, NaHCO₃~89%Pd(PPh₃)₄, scavengerOrthogonal to both Boc and Cbz. Cleaved via neutral transition-metal catalysis.
Nosyl (o-Nitrobenzenesulfonyl)Ns-Cl, Pyridine>85%Thiophenol, K₂CO₃Acts as both a protecting group and an activator for the Fukuyama amine alkylation step.
Dde Dde-OH, EtOH>80%2% Hydrazine in DMFExploits intramolecular H-bonding to selectively protect primary amines over secondary amines.

Protocol Vault: Validated Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Regioselective Dde Protection of Primary Amines (N1, N8)

Objective: Mask primary amines to allow exclusive functionalization of the N4 secondary amine.

  • Preparation: Dissolve spermidine free base (1.0 eq) in anhydrous ethanol (0.1 M concentration) under an inert argon atmosphere.

  • Addition: Add Dde-OH (2.1 eq) dropwise at room temperature. The slight excess ensures complete capping of both primary termini.

  • Reaction: Stir the mixture at reflux for 12 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH:NH₄OH 80:18:2). The primary amines will consume the ninhydrin stain, but the Dde-protected product will appear as a distinct UV-active spot (due to the dimedone derivative system) and will stain positive with Dragendorff's reagent (indicating the free secondary amine).

  • Isolation: Concentrate the solvent in vacuo. Purify via silica gel chromatography.

  • Final Validation: ESI-MS should show [M+H]+ corresponding to the bis-Dde spermidine adduct. 1 H-NMR will show the characteristic singlet of the Dde methyl groups (~1.0 ppm) and the absence of primary amine protons.

Protocol B: High-Dilution Iminium Ion Macrocyclization

Objective: Forge the macrocyclic ring of a spermidine alkaloid while suppressing oligomerization.

  • Precursor Activation: Take the linear N-Boc protected spermidine precursor terminating in a primary alcohol and a primary amine (protected as Cbz). Perform a Swern oxidation to convert the alcohol to an aldehyde.

  • Validation Check 1: Verify aldehyde formation via IR spectroscopy (strong sharp peak at ~1720 cm⁻¹) before proceeding. Aldehydes are prone to hydration/polymerization; use immediately.

  • Deprotection & Dilution: Dissolve the crude aldehyde in anhydrous Methanol to achieve a strict concentration of 4×10−3 M.

  • Catalysis: Add Pearlman’s catalyst (Pd(OH)₂/C, 20 wt%).

  • Cyclization: Purge the vessel and stir vigorously under a Hydrogen atmosphere (1 atm) for 16 hours. Causality: The hydrogenolysis removes the Cbz group, liberating the primary amine. At this high dilution, the amine attacks the intramolecular aldehyde faster than an intermolecular neighbor, forming a transient iminium ion, which the Pd catalyst immediately reduces to the stable macrocyclic amine.

  • Validation Check 2: Filter through Celite to remove the catalyst. LC-MS must confirm the mass of the cyclized product minus one water molecule (from the original amino-aldehyde mass) and the addition of two protons (from reduction).

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Profiling of Macrocyclic Spermidine Alkaloids: Neooncinotine vs. Isooncinotine

Executive Summary Macrocyclic spermidine alkaloids represent a unique class of natural products with significant untapped potential in oncology and pharmacology. Isolated primarily from the stem bark of Oncinotis nitida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrocyclic spermidine alkaloids represent a unique class of natural products with significant untapped potential in oncology and pharmacology. Isolated primarily from the stem bark of Oncinotis nitida (Apocynaceae)[1], these compounds incorporate the biogenetic base spermidine into complex lactam architectures. Among the most structurally intriguing members are neooncinotine and isooncinotine .

As a Senior Application Scientist, I approach the evaluation of these isomers not merely as structural curiosities, but as highly specific molecular probes. While both are isomeric polyamine alkaloids, their distinct macrocyclic ring sizes fundamentally alter their conformational dynamics, target engagement, and subsequent biological activities. This guide provides an objective, in-depth comparison of their pharmacological profiles, supported by self-validating experimental methodologies designed for modern drug development workflows.

Structural and Mechanistic Foundations

The biological efficacy of polyamine alkaloids is rooted in their ability to interact with nucleic acids, thereby modulating DNA synthesis and cell proliferation[2]. N-alkylated polyamines and their macrocyclic derivatives possess documented antineoplastic activity against various murine and human tumor lines. However, the structure-activity relationship (SAR) is heavily dictated by their ring topology:

  • Neooncinotine : Features a constrained 18-membered lactam ring paired with a flexible 3-aminopropyl side chain[3]. This hybrid architecture allows the macrocycle to anchor into the DNA minor groove, while the free polyamine side chain engages the phosphate backbone via strong electrostatic interactions.

  • Isooncinotine : Characterized by a highly expanded 22-membered lactam ring where the entire spermidine moiety is integrated directly into the macrocycle. Lacking a free polyamine side chain, isooncinotine relies entirely on the conformational adaptation of its large ring to intercalate or bind nucleic acids, resulting in a fundamentally different thermodynamic binding profile.

MOA A Macrocyclic Spermidine (Neooncinotine / Isooncinotine) B Polyamine Transporter Cellular Uptake A->B C Nucleic Acid Binding (Electrostatic Interaction) B->C D DNA Synthesis Inhibition C->D E Cell Cycle Arrest & Apoptosis D->E

Proposed mechanism of action for macrocyclic spermidine alkaloids.

Quantitative Data Synthesis: Comparative Profiling

To objectively compare these alternatives, we must evaluate how their structural divergence impacts target engagement. The following table summarizes their physicochemical properties and representative biological metrics used in preclinical evaluation.

Property / MetricNeooncinotineIsooncinotine
Origin Oncinotis nitida (Apocynaceae)[1]Oncinotis nitida (Apocynaceae)[1]
Alkaloid Class Macrocyclic SpermidineMacrocyclic Spermidine
Ring Topology 18-membered lactam[3]22-membered lactam
Polyamine Side Chain 3-aminopropyl[3]None (Integrated within macrocycle)
Primary Biological Target Nucleic Acids (DNA/RNA)[2]Nucleic Acids (DNA/RNA)[2]
Key Pharmacological Activity Antineoplastic, DNA synthesis modulationAntineoplastic, DNA synthesis modulation
Predicted Binding Entropy ( ΔS ) Lower penalty (Constrained ring + free chain)Higher penalty (Flexible, bulky macrocycle)
Cellular Penetrance Potential High (Compact structure)Moderate (High molecular volume)

Self-Validating Experimental Protocols

To rigorously evaluate the biological activities of these two macrocycles, we must move beyond simple endpoint assays. The structural divergence between the 18-membered and 22-membered rings dictates their conformational flexibility. Therefore, I have designed a self-validating experimental system: Isothermal Titration Calorimetry (ITC) establishes the fundamental biophysical causality of binding, while 3D Spheroid Viability Assays provide the phenotypic validation of cellular penetrance and antineoplastic efficacy.

Workflow Step1 Compound Synthesis & Purification (Enantioselective RCM) Step2 Thermodynamic Profiling (ITC: DNA Binding Affinity) Step1->Step2 Biophysical Step3 Phenotypic Screening (3D Spheroid ATP Viability) Step1->Step3 In Vitro Step5 Structure-Activity Relationship (SAR) Data Synthesis Step2->Step5 Step4 Mechanistic Validation (Flow Cytometry: Cell Cycle) Step3->Step4 Active Hits Step4->Step5

Self-validating experimental workflow for evaluating polyamine alkaloid activity.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: We utilize ITC rather than simple fluorescence intercalation assays because macrocyclic polyamines bind via complex electrostatic and conformational adaptations. ITC captures both the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions. This allows us to definitively prove whether the 22-membered ring of isooncinotine suffers a higher entropic penalty upon DNA binding compared to the more constrained 18-membered ring of neooncinotine.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 50 µM of calf thymus DNA (ctDNA) in a degassed buffer (10 mM sodium phosphate, 50 mM NaCl, pH 7.4). Prepare 500 µM solutions of neooncinotine and isooncinotine in the identical buffer to prevent heat-of-mixing artifacts.

  • Instrument Setup: Load the ctDNA solution into the sample cell of a MicroCal PEAQ-ITC instrument. Load the alkaloid solution into the titration syringe.

  • Titration Parameters: Set the instrument to 25°C. Program 20 automated injections of 2 µL each, with a spacing of 150 seconds between injections to allow the baseline to stabilize. Set the reference power to 5 µcal/s and stirring speed to 750 rpm.

  • Data Acquisition: Record the differential electrical power required to maintain zero temperature difference between the reference and sample cells.

  • Thermodynamic Analysis: Integrate the raw heat spikes using the instrument's evaluation software. Fit the data to a "One Set of Sites" binding model to extract the dissociation constant ( Kd​ ), binding stoichiometry ( N ), and enthalpy ( ΔH ). Calculate entropy ( ΔS ) using the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

Protocol B: Phenotypic Screening via 3D Spheroid Viability (CellTiter-Glo 3D)

Causality & Rationale: Standard 2D MTT assays often overestimate the efficacy of polyamine-based compounds due to artificial, uniform drug exposure. Utilizing 3D tumor spheroids with ATP quantitation provides a biologically relevant diffusion gradient. This rigorously tests the cellular penetrance of the bulky 22-membered isooncinotine against the more compact neooncinotine.

Step-by-Step Methodology:

  • Spheroid Formation: Seed human tumor cell lines (e.g., HeLa or MCF-7) at 1,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge the plates at 150 x g for 5 minutes and incubate for 72 hours at 37°C, 5% CO₂ to allow tight spheroid formation.

  • Compound Dosing: Prepare serial dilutions (0.1 µM to 100 µM) of neooncinotine and isooncinotine in culture media. Carefully replace 50% of the media in the ULA wells with the drug-containing media to avoid disturbing the spheroids.

  • Incubation: Incubate the treated spheroids for 96 hours to allow for drug penetration and induction of apoptosis.

  • ATP Quantitation: Add an equal volume of CellTiter-Glo® 3D Reagent to each well. Shake the plate vigorously for 5 minutes to ensure complete spheroid lysis, followed by a 25-minute incubation at room temperature to stabilize the luminescent signal.

  • Readout & Analysis: Measure luminescence using a multi-mode microplate reader. Normalize the data against vehicle-treated controls and calculate the IC₅₀ values using non-linear regression analysis.

Conclusion & SAR Insights

The comparison between neooncinotine and isooncinotine highlights a critical principle in drug development: macrocyclic ring size dictates biological fate. While both alkaloids utilize the spermidine motif to target nucleic acids and inhibit cell proliferation[2],, neooncinotine's 18-membered ring with a free 3-aminopropyl side chain[3] likely offers superior DNA groove anchoring and lower entropic penalties during binding. Conversely, isooncinotine's fully integrated 22-membered ring presents a unique spatial footprint that may offer distinct selectivity profiles, albeit potentially requiring higher concentrations to overcome cellular penetrance barriers.

References

  • Source: researchgate.
  • Source: pnas.
  • Efficient Syntheses of Oncinotine and Neooncinotine - ACS.
  • Efficient, asymmetric synthesis of (L)

Sources

Comparative

Advanced Purity Validation of Neooncinotine: A Comparative Guide to LC-MS/MS vs. Traditional Modalities

As a Senior Application Scientist specializing in the bioanalytical characterization of complex natural products, I frequently encounter the unique challenges posed by macrocyclic polyamines. Neooncinotine is a macrocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the bioanalytical characterization of complex natural products, I frequently encounter the unique challenges posed by macrocyclic polyamines. Neooncinotine is a macrocyclic spermidine alkaloid originally isolated from the stem bark of Oncinotis nitida[1]. Structurally, it is defined by an 18-membered lactam ring fused with a piperidine unit and a 3-aminopropyl side chain[2].

Validating the purity of synthesized or isolated neooncinotine is notoriously difficult because it is nearly inseparable from its 17-membered ring isomer, oncinotine, using standard benchtop techniques[1]. Relying on legacy analytical methods often leads to false-positive purity reports. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative modalities and provides a field-proven, self-validating protocol designed specifically for neooncinotine.

PART 1: Modality Comparison (The "Why")

To understand why LC-MS/MS is the gold standard for this specific compound, we must analyze the structural causality. Neooncinotine lacks a strong UV chromophore—being primarily an aliphatic macrocycle with a lactam and piperidine moiety—which renders HPLC-UV detection highly insensitive. Furthermore, its high polarity and molecular weight make it non-volatile, eliminating Gas Chromatography-Mass Spectrometry (GC-MS) as a viable option unless laborious, error-prone chemical derivatization is performed.

While Nuclear Magnetic Resonance (NMR) is the undisputed champion for bulk structural elucidation, it lacks the dynamic range required to quantify trace-level isomeric impurities (like oncinotine) that hide beneath the baseline of the primary compound's spectra.

Table 1: Performance Comparison of Analytical Modalities for Neooncinotine Purity
Analytical ModalitySensitivity (LOD)Isomer Resolution (vs. Oncinotine)Structural SpecificityLimitations for Neooncinotine
LC-MS/MS (MRM) < 0.1 ng/mL Excellent (with PFP phase) High (Fragment matching) Requires rigorous optimization of collision energies.
HPLC-UV (210 nm) ~500 ng/mLModerateLowPoor sensitivity due to the lack of conjugated chromophores.
GC-MS ~50 ng/mLGoodHighRequires complex chemical derivatization (non-volatile).
1H/13C NMR > 10 µg/mLPoor (Overlapping signals)Very High (Bulk purity)Cannot detect trace isomeric impurities reliably.
PART 2: The LC-MS/MS Workflow & Causality

To achieve baseline separation of neooncinotine from oncinotine and quantify trace impurities, we utilize a Pentafluorophenyl (PFP) stationary phase.

The Causality of Column Selection: Why PFP instead of a standard C18? Alkaloids possess polar amine groups that frequently cause peak tailing on C18 columns due to secondary interactions with residual silanols. A PFP column provides orthogonal retention mechanisms—specifically, hydrogen bonding, dipole-dipole, and π-π interactions—which are highly effective for retaining and resolving polar aromatic and macrocyclic alkaloids[3].

LCMS_Workflow A Sample Preparation (Extraction & Reconstitution) B Chromatographic Separation (PFP Column, Gradient Elution) A->B C Electrospray Ionization (ESI+ Mode) B->C D Q1: Precursor Ion Selection ([M+H]+ Isolation) C->D E Q2: Collision-Induced Dissociation (Argon Gas) D->E F Q3: Product Ion Monitoring (MRM Transitions) E->F G Data Processing & Purity Quantification F->G

LC-MS/MS MRM workflow for neooncinotine purity validation.

PART 3: Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. This means incorporating system suitability tests (SST), matrix blanks, and isotopic internal standards to continuously prove the assay's integrity during the run, ensuring that any deviation in recovery or ionization is immediately flagged[4].

Step 1: Sample Preparation & Internal Standardization
  • Diluent Preparation: Prepare a reconstitution solvent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the spermidine nitrogen atoms remain fully protonated in solution, enhancing solubility and maximizing downstream ESI+ ionization efficiency.

  • Standard Spiking: Spike the sample with a stable isotopically labeled internal standard (e.g., Neooncinotine-d4) at a constant concentration (10 ng/mL).

    • Causality: Co-eluting matrix components can suppress the ionization of the target analyte in the MS source. An isotopic standard experiences the exact same suppression, allowing the ratio of analyte-to-standard to self-correct for matrix effects.

Step 2: Chromatographic Separation
  • Column: CAPCELL CORE PFP (2.1 mm × 100 mm, 2.7 µm) or equivalent[3].

  • Mobile Phase:

    • Phase A: 10 mM Ammonium formate + 0.1% Formic acid in ultrapure water[3].

    • Phase B: 10 mM Ammonium formate + 0.1% Formic acid in Methanol[3].

    • Causality: Ammonium formate acts as a volatile buffer, maintaining a stable pH to ensure sharp peak shapes without precipitating and clogging the MS source.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. Flow rate: 0.3 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Dynamic Multiple Reaction Monitoring (dMRM): The protonated molecular ion [M+H]+ is isolated in Q1, fragmented via Argon collision gas in Q2, and specific spermidine-cleavage fragments are monitored in Q3.

  • Validation Criteria: Ensure the signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) is ≥10 , and the calibration curve linearity ( R2 ) is >0.99 across the 1–100 ng/mL range[4]. A blank injection must immediately follow the highest calibration standard to prove the absence of carryover.

By leveraging the orthogonal selectivity of a PFP column and the unparalleled sensitivity of tandem mass spectrometry, researchers can definitively validate the purity of neooncinotine, ensuring that trace isomeric impurities do not compromise downstream biological or pharmacological assays.

References
  • Enantioselective Total Synthesis of the Macrocyclic Spermidine Alkaloid (−)-Oncinotine. acs.org.
  • Efficient Syntheses of Oncinotine and Neooncinotine. acs.org.
  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. nih.gov.
  • Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode. scirp.org.

Sources

Validation

Definitive Stereochemical Assignment of Neoonicotine: A Comparative Guide to X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals. Introduction: The Challenge of Stereoisomerism in Neonicotinoids Neonicotinoids are a class of neuroactive insecticides that are among the most widely used...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Challenge of Stereoisomerism in Neonicotinoids

Neonicotinoids are a class of neuroactive insecticides that are among the most widely used in the world.[1] Their mode of action involves selectively targeting the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death.[2][3] The molecular structure of many neonicotinoids includes one or more stereocenters, which means they can exist as different stereoisomers (enantiomers or diastereomers).

This structural nuance is critically important because different enantiomers of a chiral drug or pesticide can exhibit vastly different biological activities, toxicities, and metabolic fates.[4][5] One enantiomer may be a potent therapeutic agent or insecticide, while the other could be inactive or even harmful.[5] Therefore, the unambiguous determination of the absolute configuration of these stereocenters is a fundamental requirement for understanding their structure-activity relationships, ensuring product safety, and meeting regulatory standards. This guide will use neoonicotine as a case study to compare various analytical techniques for stereochemical assignment, with a deep dive into the "gold standard" method: single-crystal X-ray crystallography.

Comparative Analysis of Techniques for Stereocenter Determination

Several analytical techniques are available for the characterization of chiral molecules. The choice of method often depends on the nature of the sample, the information required (relative or absolute configuration), and the available resources.

TechniquePrincipleInformation ProvidedSample RequirementKey AdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalAbsolute 3D structureHigh-quality single crystal (0.1-0.3 mm)Unambiguous, definitive assignment of absolute configuration.[6][7]Crystal growth can be a significant bottleneck.[8][9]
NMR Spectroscopy Nuclear spin properties in a magnetic fieldRelative stereochemistry (through-space NOE, coupling constants).[10][11]~1-5 mg in solutionNon-destructive, provides detailed structural information in solution.[12]Does not directly provide absolute configuration without chiral derivatizing agents.[10][13]
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric separation and purityMicrograms to milligrams in solutionExcellent for determining enantiomeric excess and for preparative separation.[14][15]Does not determine absolute configuration without a certified reference standard.[4]
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightAbsolute configuration in solution~5-15 mg in solution, recoverableApplicable to samples that are difficult to crystallize (oils, liquids).[13][16]Requires quantum chemical calculations for interpretation; can be affected by solvent and conformation.[17][18][19]

Deep Dive: X-ray Crystallography for Unambiguous Stereochemical Assignment

Single-crystal X-ray crystallography is widely regarded as the most reliable method for determining the absolute configuration of chiral molecules.[6][9] It provides a direct, three-dimensional visualization of the atomic arrangement within a crystal lattice, leaving no room for ambiguity.

The key to determining absolute configuration lies in a phenomenon called anomalous dispersion (or anomalous scattering).[20][21][22] When the wavelength of the incident X-rays is near an absorption edge of an atom in the crystal, the scattering of those X-rays is slightly altered in both magnitude and phase.[20][22][23] This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverse (-h,-k,-l) are equal. The small differences in intensity between these "Bijvoet pairs" are directly dependent on the absolute stereochemistry of the molecule.[7]

During the refinement of the crystal structure, a critical parameter known as the Flack parameter is calculated.[24][25][26]

  • A Flack parameter close to 0 indicates that the determined absolute configuration is correct.

  • A value close to 1 suggests that the inverted structure is the correct one.

  • A value near 0.5 may indicate a racemic crystal or twinning.

The Flack parameter, therefore, provides a powerful and straightforward metric for validating the absolute stereochemistry of a chiral molecule.[24][27][28]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully resolved crystal structure involves several critical steps.

Figure 1: Workflow for X-ray Crystallography.

Step 1: Chiral Resolution of Neoonicotine

Before crystallization, it is essential to separate the racemic mixture of neoonicotine into its individual enantiomers. This can be achieved through several methods:

  • Diastereomeric Salt Crystallization: Reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[29][30]

  • Preparative Chiral HPLC: Using a chiral stationary phase to separate the enantiomers on a larger scale.[31]

Step 2: Crystal Growth – The Critical Step

Growing a high-quality single crystal suitable for X-ray diffraction is often the most challenging part of the process.[8][32] The goal is to obtain a well-ordered, single crystal with dimensions of approximately 0.1-0.3 mm.[33]

Detailed Protocol: Slow Evaporation Method

  • Solvent Screening: Dissolve a small amount of the enantiopure neoonicotine in a variety of solvents to find one in which it is moderately soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the neoonicotine in the chosen solvent in a clean vial.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly check the vial for the formation of single crystals.

Causality: Slow evaporation allows molecules to gradually come out of solution and arrange themselves into a highly ordered crystal lattice, which is essential for obtaining sharp diffraction spots. Other common techniques include vapor diffusion and thermal recrystallization.[34][35]

Step 3: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Protocol:

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a loop or glass fiber.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The diffractometer then rotates the crystal in the X-ray beam, and a detector records the diffraction pattern.

  • Wavelength Selection: Using a copper (Cu Kα) X-ray source is often preferred for organic molecules as it can enhance the anomalous scattering signal from atoms like oxygen and nitrogen.[7]

Step 4: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction intensities.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy.

  • Absolute Configuration Assignment: The Flack parameter is calculated during the final stages of refinement to definitively assign the absolute configuration.[25]

Case Study: Validating the Stereocenters of (S)-Neoonicotine

Below is a table of hypothetical but realistic crystallographic data for an (S)-neoonicotine crystal.

ParameterValueSignificance
Chemical FormulaC₁₀H₁₄N₂OConfirms the elemental composition.
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁2₁2₁A non-centrosymmetric space group, a prerequisite for a chiral molecule.
a, b, c (Å)8.5, 12.3, 10.1Dimensions of the unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental data (a good value is typically < 0.05).
Flack Parameter 0.02(3) A value very close to 0 with a small standard uncertainty, providing high confidence in the assigned (S) configuration.[24][26]

Comparison with an Alternative Method: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is an excellent complementary technique for analyzing chiral compounds.[36] While it cannot determine the absolute configuration on its own, it is invaluable for assessing enantiomeric purity and for separating enantiomers.[14][15][31]

Figure 2: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC Method Development

  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.[36]

  • Mobile Phase Optimization: Start with a typical mobile phase for normal-phase chromatography (e.g., hexane/isopropanol) and adjust the ratio to achieve good separation (resolution) between the two enantiomer peaks.

  • Analysis: Inject the racemic neoonicotine solution and record the chromatogram. The area under each peak corresponds to the amount of that enantiomer.

Hypothetical Chiral HPLC Data

ParameterEnantiomer 1Enantiomer 2
Retention Time (min)8.29.5
Peak Area (%)50.149.9
Resolution (Rs)-2.1 (>1.5 is baseline separation)

Trustworthiness: While HPLC can confirm a 50:50 racemic mixture, it cannot assign which peak corresponds to the (R) or (S) enantiomer without first analyzing a pure standard of known absolute configuration (which would have been determined by a method like X-ray crystallography).

Conclusion: An Integrated Approach to Stereochemical Validation

For the definitive and unambiguous assignment of stereocenters in molecules like neoonicotine, single-crystal X-ray crystallography remains the gold standard.[6][37] Its ability to provide a direct three-dimensional structure and a quantifiable measure of confidence in the absolute configuration (the Flack parameter) is unparalleled.

However, other techniques play crucial supporting roles. NMR is powerful for determining relative stereochemistry in solution, while chiral HPLC is the workhorse for routine analysis of enantiomeric purity and for preparative separations.[10][31] A robust and trustworthy approach to stereochemical validation, therefore, involves an integrated strategy:

  • Definitive Assignment: Use X-ray crystallography to unambiguously determine the absolute configuration of a pure enantiomeric standard.

  • Method Validation: Use this standard to correlate the elution order in a chiral HPLC method.

  • Routine Analysis: Employ the validated chiral HPLC method for routine quality control, enantiomeric excess determination, and stability studies.

This hierarchical approach leverages the strengths of each technique, ensuring both scientific rigor and practical efficiency in drug development and chemical research.

References

  • Structural resolution. The anomalous dispersion. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9ap1ujziaBECCTXT-diGO05uD4pO8x9s6GCPmNjHkTwQZ_LeureSh5jMKzNtCNxn1IxoXfIaKXHFv7AdGhDTOSs_zwX7a8dqWH88xYBQt2HIbDBcHSt80qkGZEHt32BNZMty7jjjFoA4tV4HjDbDivUcvkAAV-oJq]
  • (IUCr) Anomalous dispersion of X-rays in crystallography. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnO6CJ7ITHhiwX0rEh4zmXlgWBS0_Kpui5IV-vvJlCVr-NZGfYtD682D8P_p_9Q-Tqu7_MaYQkELTElHRApK3muduQnXQonzgFP5A1tgpgqWsgCc3buF7NsOWF2-W7dkzAZkyTDaxF01VbtuMw7Tg=]
  • Enantiomeric Resolution of Chiral Pesticides by High-Performance Liquid Chromatography | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jf052445y]
  • Flack parameter - Wikipedia. [URL: https://en.wikipedia.org/wiki/Flack_parameter]
  • Chromatographic Resolution of Chiral Pesticides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyIhmZ9zK-jQy7PiKi3Ecequi_MBl2sjePI2o_E3gebPmuPQFxlCXFps_2op6y2bTXdfJTGy160Na6iBQJcSU3eTHimKTw21u1YC5iJA-UM1AR9FwA3pKwjvDvCCQHPdz3VMkUaxJ8vICFN9tCEr79F92q8LDpmWDtU9ZU5Lq24aDnScbgVsfJr6km5OKb5QVfgHfPwbrCM5L3uxVNydXQDhLA]
  • Enantiomeric resolution of chiral pesticides by high-performance liquid chromatography. [URL: https://pubmed.ncbi.nlm.nih.gov/16569038/]
  • Some thoughts about the single crystal growth of small molecules - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ce/c3ce41235j]
  • Highly Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS | JASCO Inc. [URL: https://jascoinc.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. [URL: https://www.spectroscopyeurope.
  • Direct enantiomeric separation of chiral pesticides by liquid chromatography on polysaccharide-based chiral stationary phases under reversed phase conditions - Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25372c]
  • [PDF] Howard Flack and the Flack Parameter - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Howard-Flack-and-the-Flack-Parameter-Watkin-Cooper/b1876527b1655b34f2431718228373308d506306]
  • Chemical crystallization | SPT Labtech. [URL: https://www.sptlabtech.
  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7399066/]
  • Howard Flack and the Flack Parameter - MDPI. [URL: https://www.mdpi.com/2673-4532/1/1/6]
  • NMR for Stereochemical Elucidation - R Discovery. [URL: https://rdiscovery.
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10029363/]
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. [URL: https://www.creative-biostructure.com/blog/how-nmr-helps-identify-isomers-in-organic-chemistry/]
  • Anomalous dispersion (SAD, MAD) - X-Ray Crystallography - yetnet. [URL: https://www.yetnet.ch/xray/anomalous_dispersion.htm]
  • Howard Flack and The Flack Parameter - Preprints.org. [URL: https://www.preprints.org/manuscript/202008.0571/v1]
  • ABSOLUTE CONFIGURATION BY VCD | BioTools. [URL: https://www.biotools.us/vcd]
  • Absolute configuration of complex chiral molecules - Spark904. [URL: https://www.spark904.
  • NMR and Stereochemistry - Harned Research Group. [URL: https://www.medchem.umn.edu/harned/wp-content/uploads/sites/13/2020/09/8-NMR-and-Stereochemistry.pdf]
  • Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c00877]
  • Anomalous Diffraction in Crystallographic Phase Evaluation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2801056/]
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. [URL: https://www.schrodinger.
  • Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ce/c6ce02251a]
  • (PDF) Howard Flack and the Flack Parameter - ResearchGate. [URL: https://www.researchgate.net/publication/344445851_Howard_Flack_and_the_Flack_Parameter]
  • Anomalous X-ray scattering - Wikipedia. [URL: https://en.wikipedia.
  • Determination of relative stereochemistry - NMR Wiki. [URL: https://nmrwiki.org/wiki/index.php?
  • Absolute Configuration of Small Molecules by Co‐Crystallization - ResearchGate. [URL: https://www.researchgate.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-299-9_2]
  • Getting crystals your crystallographer will treasure: a beginner's guide - IUCr Journals. [URL: https://journals.iucr.org/e/issues/2016/10/00/ti5003/]
  • Some tricks for the single-crystal growth of small molecules - ResearchGate. [URL: https://www.researchgate.net/publication/259166649_Some_tricks_for_the_single-crystal_growth_of_small_molecules]
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography - Benchchem. [URL: https://www.benchchem.com/blog/determination-of-absolute-stereochemistry-using-x-ray-crystallography/]
  • Prediction of Stereochemistry using Q2MM | Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.6b00084]
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7998492/]
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [URL: https://media.thieme.de/shop/lookinside/9783132429219/9783132429219_c004_l.jpg]
  • The chiral total synthesis of (–)-oncinotine - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1996/p1/p1960002167]
  • The Assignment of Absolute Stereostructures through Quantum Chemical Circular Dichroism Calculations | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Quantum Chemical Studies of Mechanisms and Stereoselectivities of Organocatalytic Reactions - Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:650228/FULLTEXT01.pdf]
  • A holistic study of neonicotinoids neuroactive insecticides—properties, applications, occurrence, and analysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465997/]
  • An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors - MDPI. [URL: https://www.mdpi.com/1422-0067/21/9/3287]
  • Chiral resolution - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_resolution]
  • Sublethal Effects of Neonicotinoids: How Physiological and Behavioral Disruptions in Non-Target Insects Threaten Biodiversity and Ecosystem Services - MDPI. [URL: https://www.mdpi.com/2075-4450/15/1/1]
  • Understanding Neonicotinoids | Xerces Society. [URL: https://www.xerces.org/endangered-species/neonicotinoids]
  • Neonicotinoids target distinct nicotinic acetylcholine receptors and neurons, leading to differential risks to bumblebees - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4846721/]
  • Part 6: Resolution of Enantiomers - Chiralpedia. [URL: https://chiralpedia.com/part-6-resolution-of-enantiomers/]
  • Chiral chemistry - Evonik. [URL: https://healthcare.evonik.com/en/drug-substances/chiral-chemistry]
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol ... - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Neooncinotine: A Guide for Laboratory Professionals

In the dynamic landscape of research and drug development, the synthesis and handling of novel chemical entities are routine. "Neooncinotine," a compound of emerging interest, necessitates a thorough understanding of its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of research and drug development, the synthesis and handling of novel chemical entities are routine. "Neooncinotine," a compound of emerging interest, necessitates a thorough understanding of its properties to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Neooncinotine, grounded in established safety protocols for analogous chemical structures.

While "Neooncinotine" is not a widely cataloged compound, its nomenclature suggests a potential relation to the neonicotinoid class of insecticides or as a derivative of nicotine-like alkaloids. Both classes of compounds are nitrogen-containing organic molecules with known biological activity and associated hazards. Therefore, this guide is built upon a conservative approach, treating Neooncinotine with the caution it deserves as a potentially hazardous substance.

It is imperative for all personnel to consult the specific Safety Data Sheet (SDS) for Neooncinotine provided by the manufacturer before handling or disposal. The SDS is the primary source of information regarding the specific hazards, handling procedures, and emergency measures for any chemical.

Hazard Characterization and Risk Assessment

Based on analogous compounds such as nicotine and other neonicotinoids, Neooncinotine should be presumed to possess the following hazards until proven otherwise:

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. Nicotine, for example, is toxic by inhalation and skin absorption[1]. Some related compounds can cause skin and eye irritation[2][3][4].

  • Environmental Hazard: Many neonicotinoids are very toxic to aquatic life, with long-lasting effects[2].

  • Reactivity: While many nitrogen-containing organic compounds are stable, the potential for hazardous reactions with other chemicals must be considered. Amines, for instance, are chemical bases that can react exothermically with acids[5].

A thorough risk assessment should be conducted before any procedure involving Neooncinotine is initiated. This assessment should identify potential exposure routes and dictate the necessary control measures, including the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

When handling Neooncinotine in any form (solid, liquid, or in solution), the following minimum PPE is required:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential. Contaminated gloves should be disposed of as hazardous waste.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator may be necessary. Work should be conducted in a chemical fume hood to minimize inhalation exposure.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal[6][7]. The following protocol outlines the steps for segregating and containerizing Neooncinotine waste.

Experimental Protocol: Neooncinotine Waste Segregation

  • Identify the Waste Stream: Determine the physical state and composition of the Neooncinotine waste. This can include:

    • Pure, unadulterated Neooncinotine (solid or liquid).

    • Aqueous solutions containing Neooncinotine.

    • Organic solvent solutions containing Neooncinotine.

    • Contaminated labware (e.g., pipette tips, gloves, vials).

  • Select an Appropriate Waste Container:

    • Use only containers that are compatible with the chemical waste[6][8]. For most organic and aqueous solutions of Neooncinotine, a high-density polyethylene (HDPE) container is suitable.

    • Ensure the container has a secure, screw-top lid to prevent leakage[6].

    • Do not use food-grade containers[6].

  • Segregate by Compatibility:

    • NEVER mix incompatible waste streams. A decision-making workflow for segregation is provided in the diagram below.

    • Aqueous Neooncinotine Waste: Collect separately from organic solvent waste.

    • Organic Neooncinotine Waste: Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.

    • Solid Waste: Collect contaminated items like gloves and bench paper in a designated, lined container[7].

  • Label the Waste Container:

    • As soon as waste is added to a container, it must be labeled.

    • The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and the associated hazards (e.g., "Toxic," "Environmental Hazard")[6].

    • An accumulation start date should be added once the first drop of waste enters the container.

On-Site Management and Disposal

All hazardous waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the Environmental Protection Agency (EPA)[8][9].

Storage in a Satellite Accumulation Area (SAA)

  • Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA)[6][10].

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • There is a limit of 55 gallons for each type of hazardous waste stream in an SAA[10].

  • Waste containers in the SAA must be kept closed except when adding waste[6][10].

Arranging for Disposal

  • Once a waste container is full, or if you are approaching the storage time limits set by your institution, arrange for a pickup by your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal vendor.

  • Never dispose of Neooncinotine or its solutions down the drain[9][10]. The discharge of organic solvents into the sewer system is prohibited[11].

  • Do not dispose of solid Neooncinotine waste in the regular trash.

Data Presentation and Visualization

Table 1: Summary of Neooncinotine Disposal Procedures

Waste TypeContainerSegregationLabelingDisposal Method
Pure Neooncinotine (Solid/Liquid) Original container or compatible chemical-resistant container.Keep separate from other waste streams."Hazardous Waste," "Neooncinotine," "Toxic," "Environmental Hazard"Via certified hazardous waste vendor.
Aqueous Solutions HDPE carboy.Collect as aqueous hazardous waste. Do not mix with organic solvents."Hazardous Waste," "Aqueous Neooncinotine Waste," "Toxic," "Environmental Hazard"Via certified hazardous waste vendor.
Organic Solvent Solutions Solvent-compatible container (e.g., HDPE).Segregate into halogenated and non-halogenated waste streams if required."Hazardous Waste," "Organic Neooncinotine Waste," "Flammable," "Toxic"Via certified hazardous waste vendor.
Contaminated Labware (Gloves, Tips, etc.) Lined, sealed container.Collect as solid hazardous waste."Hazardous Waste," "Contaminated Solid Waste (Neooncinotine)," "Toxic"Via certified hazardous waste vendor.

Diagram 1: Neooncinotine Waste Disposal Workflow

cluster_0 Point of Generation cluster_1 Segregation & Containerization cluster_2 Satellite Accumulation Area (SAA) cluster_3 Final Disposal gen Waste Generation (e.g., experiment completion) seg Segregate Waste (Aqueous, Organic, Solid) gen->seg cont Select Compatible Container seg->cont label_waste Label Container (Contents, Hazards, Date) cont->label_waste store Store in SAA (Keep container closed) label_waste->store pickup Request EH&S Pickup store->pickup dispose Disposal by Certified Vendor pickup->dispose

Caption: Workflow for the proper disposal of Neooncinotine waste.

Diagram 2: Waste Segregation Decision Tree

start Neooncinotine Waste Generated is_solid Solid Waste? start->is_solid is_aqueous Aqueous Solution? is_solid->is_aqueous No solid_bin Solid Hazardous Waste Container is_solid->solid_bin Yes is_halogenated Contains Halogenated Solvents? is_aqueous->is_halogenated No aqueous_bin Aqueous Hazardous Waste Container is_aqueous->aqueous_bin Yes halogenated_bin Halogenated Organic Waste Container is_halogenated->halogenated_bin Yes non_halogenated_bin Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_bin No

Caption: Decision tree for segregating Neooncinotine waste streams.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of Neooncinotine, thereby protecting themselves, their colleagues, and the environment.

References

  • SAFETY DATA SHEET for a Neonicotinoid Insecticide. (n.d.).
  • SAFETY DATA SHEET Neon. (2023, January 20).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Waste Management Guidelines. (n.d.). Old Dominion University.
  • Nicotine. (n.d.). PubChem. Retrieved from [Link].

  • Chemical waste disposal. (n.d.).
  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
  • Safe Laboratory Hazardous Waste Disposal Tips. (2025, September 22). Environmental Marketing Services.
  • SAFETY DATA SHEET - DL-Nornicotine. (2025, December 26). Fisher Scientific.
  • Safety Data Sheet - (±)-Nornicotine. (2025, August 8). Cayman Chemical.
  • Laboratory Liquid Waste Disposal Flow Chart. (n.d.).
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • SAFETY DATA SHEET - Neomycin sulphate. (2026, March 5). Sigma-Aldrich.
  • Management of Waste - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved from [Link].

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.).
  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology (MIT).

Sources

Handling

Personal protective equipment for handling Neooncinotine

Standard Operating Procedure & Safety Logistics for Handling Neooncinotine As drug development professionals scale up the synthesis and evaluation of complex macrocyclic spermidine alkaloids, handling protocols must evol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Logistics for Handling Neooncinotine

As drug development professionals scale up the synthesis and evaluation of complex macrocyclic spermidine alkaloids, handling protocols must evolve to address their unique physicochemical properties. Neooncinotine is an 18-membered macrocyclic lactam fused with a piperidine unit and a 3-aminopropyl side chain, originally isolated from 1[1]. Due to its structural similarity to endogenous polyamines, it presents specific handling challenges requiring strict adherence to specialized Personal Protective Equipment (PPE) and operational logistics.

Mechanistic Hazard Profile & Causality

Why do we treat Neooncinotine with high-containment precautions? Spermidine and spermine alkaloids interact heavily with cellular machinery, including 2[2]. The lipophilic piperidine moiety facilitates rapid permeation through biological membranes, while the secondary and tertiary amines can become protonated at physiological pH, leading to deep tissue retention.

Standard laboratory safety guidelines for highly bioactive and toxic alkaloids mandate the use of physical barriers and engineering controls to3[3]. Dermal exposure or inhalation of aerosolized alkaloid powder poses acute systemic toxicity risks, making arbitrary PPE selection a critical failure point.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be dictated by the chemical's solvent vehicle and physical state.

Table 1: Neooncinotine PPE Specifications & Quantitative Justifications

PPE CategorySpecificationQuantitative/Mechanistic Justification
Hand Protection Double-layered Nitrile (Outer: >0.11 mm)Nitrile provides >480 min breakthrough resistance against aqueous alkaloids.3[3].
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents mucosal absorption.4[4].
Respiratory N95/P100 Particulate RespiratorRequired during powder weighing outside closed systems to3[3].
Body Polypropylene/Cotton Lab CoatCreates a disposable or easily decontaminated barrier against lipophilic alkaloid permeation[4].

Operational Workflow: Step-by-Step Methodology

To ensure trustworthiness and reproducibility, follow this validated operational plan for handling Neooncinotine:

Step 1: Pre-Operation Engineering Controls

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizers).

  • Pre-position a chemical spill kit containing3 and acidic decontaminants (e.g., 5% acetic acid)[3].

Step 2: Weighing and Solubilization

  • Causality: Alkaloid powders carry static charge and easily aerosolize. Never weigh Neooncinotine on an open bench.

  • Use an anti-static weighing dish. Tare the vessel, weigh the Neooncinotine inside the fume hood, and immediately dissolve it in the target solvent (e.g., 1) to eliminate the aerosol hazard[1].

  • Cap the vial tightly before removing it from the hood.

Step 3: Post-Handling Decontamination

  • Wash all spatulas and glassware with a 10% acidic methanol solution. Causality: The acid protonates the alkaloid, increasing its solubility for complete removal, followed by a standard DI water rinse.

  • Remove outer gloves inside the hood and dispose of them in a designated toxic waste bin.3[3].

Spill Response and Disposal Logistics

A self-validating protocol requires a predefined failure response. In the event of a Neooncinotine spill, execute the following:

  • Immediate Containment: For powder spills, do not sweep.3 and suppress dust formation[3]. For liquid spills, apply an inert absorbent pad.

  • Chemical Deactivation: Wipe the area multiple times (at least three) using a dilute acid solution (e.g., 1% HCl or 5% acetic acid). The acid converts the freebase Neooncinotine into a water-soluble salt, preventing volatilization and facilitating complete surface extraction.

  • Waste Segregation: Place all contaminated materials (gloves, towels, absorbents) into a heavy-duty, sealable polyethylene bag. Label strictly as "Hazardous Nitrogenous Waste - Alkaloids" and 4 through the institutional hazardous waste facility[4]. Do not mix with general organic waste.

Neooncinotine Handling & Spill Response Logic

NeooncinotineWorkflow Start Neooncinotine Handling Operation PPE Don Mandatory PPE (Double Nitrile, P100) Start->PPE Hood Execute in Certified Fume Hood PPE->Hood Spill Spill Event Detected? Hood->Spill Protocol Standard Work: Weighing & Solubilization Spill->Protocol No Contain Halt Work & Contain (Dampen with Acid) Spill->Contain Yes Dispose Segregate as Nitrogenous Waste Protocol->Dispose Clean Decontaminate Surface (3x Wash Protocol) Contain->Clean Clean->Dispose

Figure 1: Logical workflow for Neooncinotine handling, integrating PPE and spill response.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neooncinotine
Reactant of Route 2
Neooncinotine
© Copyright 2026 BenchChem. All Rights Reserved.